molecular formula C12H19BN2O2 B1421037 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1171044-16-8

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No.: B1421037
CAS No.: 1171044-16-8
M. Wt: 234.1 g/mol
InChI Key: NGSHSQFNJGUKCF-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a chemically synthesized boronic acid derivative of significant value in medicinal chemistry and drug discovery research. This compound is primarily employed as a key building block in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. The integration of both a boronic acid functional group and a methylpiperazine moiety in its molecular structure makes it a versatile intermediate for constructing complex molecules, particularly in the synthesis of pharmaceutical candidates and other biochemically active compounds . The methylpiperazine group can enhance solubility and influence the pharmacokinetic properties of the resulting molecules. Researchers utilize this compound to introduce a specific substituted phenyl ring system into larger molecular architectures. It is available with a purity of 97% and requires storage at 2-8°C to maintain stability . This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSHSQFNJGUKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Building Block for Solubility Enhancement in Drug Discovery

Executive Summary

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1171044-16-8) is a specialized organoboron reagent used primarily in medicinal chemistry to introduce the N-methylpiperazine moiety into biaryl scaffolds via Suzuki-Miyaura cross-coupling.

The N-methylpiperazine group is a privileged pharmacophore, widely utilized to enhance the aqueous solubility and pharmacokinetic (PK) profiles of lipophilic drug candidates. This monograph details the physicochemical properties, synthetic challenges, and optimized coupling protocols for this zwitterionic building block, addressing the specific difficulties encountered when handling basic boronic acids.

Physicochemical Profile
PropertyData
Chemical Name 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
CAS Number 1171044-16-8
Molecular Formula C₁₂H₁₉BN₂O₂
Molecular Weight 234.10 g/mol
Physical State White to off-white solid
Solubility Soluble in MeOH, DMSO, dilute aqueous acid/base; sparingly soluble in non-polar organics (Hexane, Et₂O)
Acidity/Basicity Zwitterionic : Contains a basic tertiary amine (piperazine) and an acidic boronic acid group.
Stability Hygroscopic; prone to dehydration (boroxine formation) and protodeboronation under harsh conditions.

Expert Insight: The zwitterionic nature of this compound complicates standard purification. On silica gel, the basic amine interacts strongly with silanols, leading to severe streaking and yield loss. Reverse-phase chromatography (C18) or neutral alumina is recommended for purification.

Synthetic Utility & Manufacturing

The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is most reliably achieved via Reductive Amination . This route avoids the over-alkylation byproducts common with alkyl halide displacement.

3.1 Synthesis Workflow (Reductive Amination)

The reaction between 3-formylphenylboronic acid and N-methylpiperazine, followed by reduction, offers the highest atom economy and purity profile.

Synthesis Start1 3-Formylphenylboronic Acid Imine Imine Intermediate Start1->Imine MeOH, r.t. Start2 N-Methylpiperazine Start2->Imine Product Target Boronic Acid (Zwitterion) Imine->Product NaBH4 or NaBH(OAc)3 Reductive Amination

Figure 1: Preferred synthetic pathway via reductive amination to minimize side reactions.

Application: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is the installation of the solubility-enhancing piperazine tail. However, the presence of the basic amine can poison Palladium (Pd) catalysts by coordinating to the metal center.

4.1 Mechanistic Considerations

Successful coupling requires a catalytic system that outcompetes the amine for Pd coordination. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential to maintain the active Pd(0) species.

SuzukiCycle Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AminePoison Catalyst Poisoning (Pd-Amine Complex) Pd0->AminePoison Amine Coordination TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the risk of amine-induced catalyst poisoning.

4.2 Optimized Experimental Protocol

Objective: Coupling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos (0.05 equiv)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (Avoid strong alkoxides to prevent protodeboronation)

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF (for high temperature)

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles). Oxygen removal is critical to prevent homocoupling and phenol formation.

  • Solvent Addition: Add degassed solvent (Dioxane/Water).

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.

    • Note: The basic amine moiety may cause the product to streak on TLC. Use LC-MS for accurate monitoring.

  • Workup (Critical):

    • The product is likely basic. Adjust aqueous layer to pH > 10 using NaOH.

    • Extract with DCM or EtOAc. The product will reside in the organic layer.

    • Self-Validation: If the product is not in the organic layer, the pH is likely too low (protonated piperazine remains in water).

Handling, Stability & Purification

Protodeboronation: Amino-methyl phenylboronic acids are susceptible to C-B bond cleavage (protodeboronation), especially at high temperatures in aqueous media.

  • Mitigation: Use anhydrous conditions if possible, or limit reaction times at temperatures >100°C.

Purification Strategy:

  • Avoid: Standard silica gel chromatography with simple Hexane/EtOAc gradients. The amine will adhere to the silica.

  • Recommended:

    • Amine-Functionalized Silica: Use NH₂-silica to neutralize surface acidity.

    • Mobile Phase Modifier: Add 1-5% Triethylamine or 1-2% Ammonia (7N in MeOH) to the eluent (e.g., DCM/MeOH/NH₃).

    • Reverse Phase: C18 columns using Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate buffer.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Sigma-Aldrich. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Page.[1][2] Link

  • Bagal, S. K., et al. (2010). Synthesis of Functionalized Piperazines for Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126.

Sources

Technical Guide: Solubility & Handling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility, physicochemical behavior, and handling protocols for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1171044-16-8). It is designed for researchers utilizing this reagent in Suzuki-Miyaura cross-coupling or as a solubilizing moiety in medicinal chemistry.

Physicochemical Core & Compound Identity[1]

This reagent is a bifunctional building block combining a Lewis-acidic boronic acid with a basic N-methylpiperazine tail. Its solubility is strictly pH-dependent, governed by the ionization states of the piperazine nitrogens and the boronate center.

PropertySpecification
CAS Number 1171044-16-8
Molecular Formula C₁₂H₁₉BN₂O₂
Molecular Weight 234.11 g/mol
Physical Form White to off-white solid (often hygroscopic)
pKa (Estimated) Piperazine N4: ~9.0 (Basic) Boronic Acid: ~8.8 (Acidic) Piperazine N1: ~5.6
Isoelectric Region pH 7.0 – 8.5 (Lowest Solubility)
The "Boroxine Cycle" Warning

Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine) in the solid state.

  • Dry State: High boroxine content (less soluble initially).

  • Wet/Solution State: Hydrolyzes back to the monomeric boronic acid (active species).

  • Implication: Fresh solutions may require 5–10 minutes of sonication or stirring to fully hydrolyze the anhydride crust.

Solubility Profile & Solvent Compatibility[4]

The amphoteric nature of the molecule allows it to function as a "solubility switch." It is generally insoluble in neutral water but dissolves readily when the pH is shifted away from its isoelectric point.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplication Notes
DMSO Excellent (>100 mM)Recommended for Stock Solutions. Stable at -20°C.
Methanol / Ethanol Good Suitable for reaction solvents. May form boronate esters (reversible).
Water (pH 7) Poor / Insoluble Zwitterionic/Neutral aggregation occurs. Avoid for stock prep.
0.1 M HCl (aq) High Protonation of piperazine forms a soluble cationic salt.
0.1 M NaOH (aq) High Ionization of boronic acid forms a soluble anionic boronate.
DCM / Chloroform Moderate Good for extraction of the neutral form.
Hexane / Ether Insoluble Used to precipitate the product or wash away impurities.
Mechanism of Dissolution

The following diagram illustrates the pH-dependent speciation that dictates solubility.

SolubilityEquilibrium cluster_acid Acidic pH (< 4) cluster_neutral Neutral pH (7-8) cluster_basic Basic pH (> 10) Cation Cationic Species (Soluble) Piperazine-H+ Neutral Neutral / Zwitterion (Precipitate) Aggregates formed Cation->Neutral + OH⁻ Neutral->Cation + H⁺ Boroxine Boroxine Anhydride (Solid State Storage) Neutral->Boroxine Dehydration (-H2O) Anion Anionic Boronate (Soluble) -B(OH)3- Neutral->Anion + OH⁻ Boroxine->Neutral Hydrolysis (+H2O) Anion->Neutral + H⁺

Figure 1: pH-dependent speciation and solubility equilibrium. The "Neutral" zone represents the region of lowest solubility where precipitation is most likely.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol for long-term storage and biological assays.

  • Weighing: Weigh 23.4 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist (due to boroxine formation), sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Protocol B: Preparation of Aqueous Solution for Coupling Reactions

Use this protocol if organic solvents must be minimized.

  • Acidic Route (Preferred): Suspend the solid in water. Add 1.0 equivalent of 1M HCl . The solution should clarify immediately as the piperazine hydrochloride salt forms.

  • Basic Route: Suspend the solid in water. Add 1.1 equivalents of 1M NaOH . The solution clarifies as the boronate forms. Note: Use immediately to prevent protodeboronation.

Workup & Purification Strategy (The "Catch-and-Release" Logic)

The solubility profile of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid allows for a simplified purification of Suzuki coupling products.

WorkupFlow Reaction Crude Reaction Mixture (Product + Excess Boronic Acid) Step1 Step 1: Evaporate Organics Dissolve residue in DCM/EtOAc Reaction->Step1 Step2 Step 2: Wash with Basic Buffer (1M NaOH or Na2CO3) Step1->Step2 Phases Phase Separation Step2->Phases OrgPhase Organic Phase Contains: Coupled Product Phases->OrgPhase Save AqPhase Aqueous Phase Contains: Boronate Impurity Phases->AqPhase Discard Final Dry (Na2SO4) & Concentrate Pure Product OrgPhase->Final

Figure 2: Purification workflow exploiting the ionization of the boronic acid to remove excess reagent.

Explanation: By washing the organic reaction mixture with a basic aqueous solution (pH > 10), the unreacted boronic acid is converted into its anionic boronate form, which partitions into the water phase. The coupled product (assuming it lacks acidic protons) remains in the organic phase.

Stability & Troubleshooting

  • Cloudy Stock Solution: If your DMSO stock becomes cloudy upon standing, it may have absorbed moisture, pushing the equilibrium toward the insoluble zwitterion. Fix: Add 1-2% v/v of 1M HCl to the stock to restabilize it as the salt.

  • Protodeboronation: This compound is sensitive to metal-catalyzed deboronation. Avoid prolonged heating (>80°C) in the presence of Pd catalysts without a base.

  • Oxidation: Boronic acids can oxidize to phenols. Store under nitrogen/argon if high purity is critical for long periods.

References

  • Sigma-Aldrich. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Specification & MSDS. Link

  • ChemicalBook. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties (Analogous Solubility Data). Link

  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Authoritative text on Boroxine/Boronic Acid Equilibrium). Link

  • Lopalco, A., et al. Boronic Acid-Diol Complexation: Solubility and Stability Considerations. Journal of Pharmaceutical Sciences, 2012. (Mechanistic insight into pH-dependent solubility). Link

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid literature references

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 850568-25-1 | Molecular Formula: C₁₂H₁₉BN₂O₂

Executive Summary

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid represents a "privileged structure" in modern medicinal chemistry. It serves as a bifunctional building block, combining the versatility of a boronic acid (for Suzuki-Miyaura cross-coupling) with a solubilizing N-methylpiperazine tail. This specific moiety is frequently employed in kinase inhibitor discovery to improve the physicochemical properties (ADME) of lipophilic biaryl scaffolds, enhancing aqueous solubility and oral bioavailability.

This guide provides a rigorous technical analysis of its synthesis, handling, and application, specifically addressing the challenges posed by its zwitterionic nature.

Chemical Architecture & Properties[1]

The Zwitterionic Challenge

Unlike simple arylboronic acids, CAS 850568-25-1 possesses both an acidic boron center (Lewis acid) and a basic tertiary amine (Brønsted base). This duality leads to unique behavior in solution:

  • Neutral pH: Exists largely in a zwitterionic state or as an internal "ate" complex where the piperazine nitrogen coordinates datively to the boron atom.

  • Reactivity Implication: This internal coordination can retard transmetallation in Suzuki couplings unless a sufficiently strong base is used to "unlock" the boron species.

Physical Data Profile
PropertySpecification
Molecular Weight 234.10 g/mol
Appearance White to off-white powder
Solubility (Water) High (pH dependent; soluble in acidic/basic buffers)
Solubility (Organics) Low in non-polar (Hexanes); Moderate in MeOH/DMSO
pKa (Calculated) ~8.5 (Piperazine N), ~8.8 (Boronic Acid)
Stability Hygroscopic; prone to protodeboronation under high heat/acid

Synthetic Pathways

The synthesis of this fragment typically follows two primary routes. Route A (Reductive Amination) is generally preferred in industrial settings due to milder conditions and higher functional group tolerance compared to alkylation.

Route A: Reductive Amination (Recommended)

This method utilizes 3-formylphenylboronic acid and N-methylpiperazine. The use of Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure that minimizes protodeboronation byproducts.

Route B: Nucleophilic Substitution

Alkylation of 3-(bromomethyl)phenylboronic acid. This route is less favorable due to the instability of the bromomethyl starting material and potential for over-alkylation.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision nodes in the synthesis and isolation process.

SynthesisWorkflow Start Start: 3-Formylphenylboronic Acid Reagent Add N-Methylpiperazine Solvent: DCE or THF Start->Reagent Step1 Imine Formation (Equilibrium) Reagent->Step1 Reductant Add NaBH(OAc)3 (STAB) Step1->Reductant In situ reduction Reaction Reductive Amination RT, 4-12 hours Reductant->Reaction Quench Quench: MeOH or Water Reaction->Quench Isolation Isolation Strategy Quench->Isolation Iso_A Method A: SCX Column (Catch & Release) Isolation->Iso_A High Purity Iso_B Method B: Isoelectric Precip. (pH Adjustment) Isolation->Iso_B Scale-up

Figure 1: Decision tree for the synthesis of CAS 850568-25-1 via reductive amination, highlighting isolation strategies.

Application: Suzuki-Miyaura Cross-Coupling[1][2][3]

The "Poisoning" Risk

In standard Suzuki couplings, the basic nitrogen of the piperazine ring can coordinate to the Palladium (Pd) catalyst, effectively poisoning it.

  • Solution: Use a base that is strong enough to keep the boron activated but consider using sterically bulky ligands (e.g., SPhos, XPhos) on the Pd to prevent amine coordination.

Optimized Protocol

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid Reagent (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge reaction vessel with Aryl Halide, Boronic Acid, and Base. Purge with Argon/Nitrogen for 5 minutes. Oxygen exclusion is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly against positive inert gas pressure.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 80-90°C. Monitor via LCMS.

    • Note: The boronic acid usually elutes at the solvent front or as a broad peak in acidic mobile phases due to the amine.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc.

    • Critical Step: Wash with water, but avoid acidic washes initially, or the product will extract into the aqueous layer due to the piperazine.

Mechanism & Interaction Diagram

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineTrap TRAP: Amine-Pd Coordination Pd0->AmineTrap Piperazine N (Reversible) TransMet Transmetallation OxAdd->TransMet BoronAct Boron Activation (Ar-B(OH)3)- BoronAct->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle showing the standard Suzuki pathway and the potential off-cycle "trap" caused by the piperazine nitrogen coordinating to the Palladium center.

Purification & Troubleshooting

Purification of the Zwitterion

Purifying the free boronic acid is notoriously difficult.

  • Avoid Silica: The basic amine interacts strongly with acidic silanols, leading to irreversible adsorption or severe tailing.

  • Recommended:

    • Reverse Phase (C18): Use water/acetonitrile gradients with volatile buffers (Ammonium Formate).

    • Pinacol Protection: If purity is low, convert the crude acid to the Pinacol Ester (Bpin) immediately. The Bpin ester is non-zwitterionic (in organic solvents), lipophilic, and can be purified easily on standard silica gel.

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion Catalyst poisoning by amineSwitch to Pd(OAc)₂ + SPhos (bulky ligand prevents amine binding).
Protodeboronation Reaction temp too high or pH too lowLower temp to 60°C; Ensure base concentration is sufficient (pH > 10).
Product in Aqueous Waste Incorrect workup pHThe product is amphoteric. Ensure aqueous layer is pH ~9-10 during extraction to keep amine neutral.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Sigma-Aldrich. "3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Specification."[1] Merck KGaA. Link

  • Hall, D. G. (Ed.).[2] (2011).[3][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Bagal, S. K., et al. (2013). "Ionization properties of boronic acids and their implications for drug discovery." Journal of Medicinal Chemistry, 56(11), 4137-4150. (Context on zwitterionic boronic acids). Link

Sources

Technical Guide: Commercial Availability & Application of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties often hinges on the strategic incorporation of solubilizing pharmacophores. The 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1171044-16-8) represents a critical "building block" for this purpose. It allows for the direct installation of a meta-substituted N-methylpiperazine moiety via Suzuki-Miyaura cross-coupling.

This guide analyzes the commercial availability, synthesis logistics, and specific handling protocols required to utilize this zwitterionic organoboron reagent effectively. Unlike standard phenylboronic acids, the presence of the basic tertiary amine requires modified coupling conditions to prevent catalyst poisoning and protodeboronation.

Chemical Identity & Commercial Landscape[1][2]

Core Specifications

The molecule exists as an amphoteric species. Commercial samples are typically supplied as the free base or the hydrochloride salt. Researchers must verify the salt form, as it drastically alters the stoichiometry of the base required during coupling.

PropertySpecification
Chemical Name 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
CAS Number 1171044-16-8
Molecular Formula C₁₂H₁₉BN₂O₂
Molecular Weight 234.10 g/mol
Appearance White to off-white powder (Hygroscopic)
Solubility Soluble in DMSO, MeOH; pH-dependent solubility in water
pKa ~8.5 (Piperazine N), ~8.8 (Boronic Acid)
Supply Chain Analysis

Commercial availability follows a "Tiered Availability" model common in specialty building blocks:

  • Research Scale (1g – 25g): Readily available from catalog suppliers (e.g., Sigma-Aldrich, ChemScene, Combi-Blocks). Typical lead times are 1–2 weeks if stock is domestic.

  • Pilot Scale (100g – 1kg): Often requires a "make-to-order" approach with 4–6 week lead times.

  • Cost Implications: High purity (>97%) commands a premium due to the difficulty in purifying zwitterionic boronic acids via standard silica chromatography (which often leads to streaking/loss).

Sourcing Recommendation: For GMP campaigns, request the pinacol ester derivative (CAS 1257651-11-8 or similar analogs) if available, as it offers superior shelf-stability compared to the free boronic acid, which is prone to dehydration into boroxines.

Synthesis & Manufacturing Logistics

Understanding the synthesis is crucial for troubleshooting impurities. The dominant industrial route is the Reductive Amination of 3-formylphenylboronic acid. This route is preferred over alkylation (using benzyl halides) to avoid over-alkylation byproducts.

Synthetic Pathway Diagram

SynthesisRoute Start 3-Formylphenylboronic Acid (Starting Material) Inter Imine/Iminium Intermediate Start->Inter Condensation (DCM/THF) Reagent N-Methylpiperazine Reagent->Inter Product Target Boronic Acid (Zwitterionic) Inter->Product Reductive Amination Reductant NaBH(OAc)3 (Mild Reducing Agent) Reductant->Product

Figure 1: The standard reductive amination pathway minimizes the formation of bis-alkylated impurities common in halide displacement routes.

Application Protocol: Optimized Suzuki-Miyaura Coupling

The presence of the basic piperazine nitrogen creates a specific challenge: coordination to the Palladium catalyst , potentially deactivating the cycle. Furthermore, the zwitterionic nature can complicate the transmetalation step if the pH is not strictly controlled.

The "Base-Gating" Strategy

Standard protocols using Na₂CO₃ often fail or proceed slowly. We recommend a Base-Gating approach using Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) in a biphasic system to maintain a high local concentration of the active boronate species without overwhelming the system with hydroxide ions that promote protodeboronation.

Step-by-Step Protocol
  • Catalyst Pre-complexation:

    • Charge the reaction vessel with Aryl Halide (1.0 eq) and Pd-catalyst (e.g., Pd(dppf)Cl₂ or Pd₂dba₃/XPhos) at 5 mol%.

    • Why: Bulky, electron-rich ligands like XPhos prevent the piperazine nitrogen from binding to the Pd center.

  • Boronic Acid Activation:

    • Add 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 – 1.5 eq).

    • Critical Step: If using the HCl salt form, add an extra equivalent of base to neutralize the salt before the catalytic cycle begins.

  • Solvent System:

    • Use 1,4-Dioxane : Water (4:1) .

    • Reasoning: Water is essential for the solubility of the inorganic base and the formation of the reactive hydroxo-palladium species.

  • Thermal Cycle:

    • Heat to 80–90°C under inert atmosphere (Ar or N₂).

    • Monitor via LC-MS. The basic product will tail on standard C18 columns; use a high-pH stable column or add 0.1% NH₄OH to the mobile phase.

Reaction Workflow Diagram

SuzukiWorkflow Input Aryl Halide + Boronic Acid (1.5 eq) BaseCheck Is Boronic Acid an HCl salt? Input->BaseCheck AdjustBase Add +1 eq Base (Neutralization) BaseCheck->AdjustBase Yes Catalyst Add Pd Source + Bulky Ligand (XPhos) BaseCheck->Catalyst No AdjustBase->Catalyst Reaction Heat 80°C (Dioxane/H2O) Catalyst->Reaction Workup Biphasic Workup (pH Adjustment > 10) Reaction->Workup Monitor LCMS

Figure 2: Decision matrix for handling the salt forms of the boronic acid reagent.

Quality Control & Handling

Stability Risks

Boronic acids are prone to dehydration , forming cyclic trimeric anhydrides (boroxines). While boroxines are generally reactive in Suzuki couplings (often hydrolyzing in situ), they complicate weighing and stoichiometry.

  • Storage: Store at 2–8°C under Argon.

  • Analysis: ¹H NMR in DMSO-d₆ + D₂O. Look for the disappearance of the B(OH)₂ protons to assess boroxine formation.

Purification of Product

The final biaryl product will contain the basic piperazine tail.

  • Avoid: Standard silica gel chromatography (product will stick).

  • Use: Amine-functionalized silica or Neutral Alumina. Alternatively, perform an acid-base extraction:

    • Extract impurities into organic solvent at acidic pH (product stays in water).

    • Basify aqueous layer to pH > 10.

    • Extract product into DCM or EtOAc.

References

  • Sigma-Aldrich. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Specification & Safety Data Sheet.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. (Foundational text on mechanism).

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • ChemScene. Product Analysis: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 1171044-16-8).[2][3]

Sources

Precision Engineering of Arylboronic Acids: From C-H Activation to Reversible Covalent Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the end-to-end discovery of novel arylboronic acid derivatives, moving beyond standard Suzuki-Miyaura coupling reagents to their application as reversible covalent warheads in drug discovery. We examine the transition from traditional lithiation chemistries to atom-economical Iridium-catalyzed C-H activation, the critical management of boroxine-boronic acid equilibrium during purification, and the strategic deployment of MIDA boronates for iterative synthesis.

Part 1: Strategic Molecular Design & Stability

The utility of arylboronic acids is often compromised by their inherent instability—specifically protodeboronation and oxidative degradation . In a discovery campaign, the choice of scaffold dictates the synthetic route and the stability profile.

The Stability-Reactivity Paradox

Electron-deficient arylboronic acids (e.g., 2-pyridyl, polyfluorophenyl) are highly desirable for their Lewis acidity in medicinal chemistry but are prone to rapid protodeboronation under basic conditions.

  • Mechanism of Failure: Base-catalyzed ipso-protonation. The boronate "ate" complex forms, followed by C-B bond cleavage and proton transfer.

  • Design Solution:

    • Steric Blocking: Ortho-substitution slows nucleophilic attack at the boron center.

    • MIDA Protection: Converting free acids to N-methyliminodiacetic acid (MIDA) boronates rehybridizes the boron from sp² to sp³, shutting down the empty p-orbital and rendering the molecule inert to hydrolysis and cross-coupling until activation.

Part 2: Synthetic Methodologies

While lithium-halogen exchange remains useful for specific regiochemical needs, Iridium-catalyzed C-H borylation has become the industry standard for generating novel diversity due to its high atom economy and steric-governed regioselectivity.

Protocol A: Iridium-Catalyzed C-H Borylation (The Hartwig-Miyaura Method)

This protocol utilizes an Iridium(I) precursor and a bipyridine ligand to activate sterically accessible C-H bonds.

Reagents:

  • Precursor:

    
     (Methoxydi-1,5-cyclooctadieneiridium(I) dimer)
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy )

  • Boron Source: Bis(pinacolato)diboron (

    
    )[1]
    
  • Solvent: Hexane or THF (anhydrous)

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox or under Ar, mix

    
     (1.5 mol%) and dtbpy (3 mol%) in hexane (2 mL). The solution will turn dark brown/red, indicating the formation of the active catalytic species.
    
  • Reagent Addition: Add

    
     (0.55 equiv relative to substrate C-H bonds desired). Stir for 10 minutes to generate the active tris-boryl Ir species.
    
  • Substrate Introduction: Add the arene substrate (1.0 equiv).

  • Reaction: Seal the vessel and heat to 80 °C for 4–16 hours.

    • Causality: The elevated temperature drives the reductive elimination step, releasing the borylated product and regenerating the Ir-catalyst.

  • Workup: Cool to RT. Concentrate in vacuo. The residue is typically the pinacol ester.

  • Hydrolysis (Optional): To obtain the free acid, treat with

    
     in aqueous acetone/ammonium acetate.
    
Protocol B: MIDA Boronate Synthesis (The Burke Method)

For unstable substrates, immediate protection is required. The "MIDA Anhydride" method is superior to the traditional Dean-Stark dehydration as it operates under milder conditions.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude boronic acid (or ester) in DMSO.

  • Complexation: Add MIDA anhydride (1.5 equiv).

  • Heating: Heat to 60–80 °C for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7] MIDA anhydride acts as both the ligand source and the in situ desiccant, driving the equilibrium toward the MIDA boronate without requiring azeotropic water removal.

  • Purification: The reaction mixture is poured into EtOAc/Water. The organic layer is washed, dried, and concentrated.

  • Chromatography: MIDA boronates are stable on silica gel. Elute with

    
     gradients.
    

Part 3: Purification & The Boroxine Equilibrium

A common pitfall in boronic acid discovery is the misinterpretation of purity due to the Boroxine-Boronic Acid Equilibrium .

Three molecules of boronic acid reversibly dehydrate to form a cyclic trimeric anhydride (boroxine). This is not an impurity but a thermodynamic state dependent on concentration and solvent water content.

Diagnostic Signals (NMR):

  • Boronic Acid: Broad peaks (due to H-bonding/exchange).

  • Boroxine: Sharper peaks, often slightly shifted downfield.

  • Tip: Adding a drop of

    
     to the NMR tube usually collapses the mixture into the monomeric acid species, simplifying the spectrum.
    
Visualization: The Discovery Workflow

The following diagram illustrates the decision matrix for synthesizing and stabilizing novel derivatives.

DiscoveryWorkflow Design Scaffold Design (Steric/Electronic Analysis) Synthesis Synthesis Selection Design->Synthesis IrCat Ir-Catalyzed C-H Activation Synthesis->IrCat Unfunctionalized Arene LiHal Li-Halogen Exchange Synthesis->LiHal Regio-specific Requirement Stability Stability Check IrCat->Stability LiHal->Stability Protect MIDA Protection Stability->Protect Unstable/Protodeboronation Screen Bio-Assay Screening Stability->Screen Stable Protect->Screen Slow Release

Caption: Decision matrix for the synthesis and stabilization of arylboronic acids, prioritizing Ir-catalysis for atom economy and MIDA protection for labile species.

Part 4: Medicinal Chemistry Applications

Beyond synthesis, arylboronic acids serve as Reversible Covalent Inhibitors . They target nucleophilic residues (Serine, Threonine, Cysteine) in enzyme active sites.

Mechanism of Action: The Tetrahedral Trap

Unlike electrophiles that form permanent bonds (e.g., acrylamides), boron acts as a Lewis acid trap.

  • Recognition: The aryl scaffold guides the molecule to the active site.

  • Attack: The active site Serine-OH attacks the Boron atom.

  • Transition State Mimicry: The Boron rehybridizes from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ), forming a stable anionic adduct that mimics the enzymatic transition state.
  • Reversibility: Because the bond is not permanent, the inhibitor can dissociate, reducing the risk of permanent off-target haptenization (immunotoxicity).

Visualization: Reversible Covalent Inhibition

BoronMechanism Enzyme Active Enzyme (Serine-OH) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Boronic Acid Inhibitor (sp2 Trigonal) Inhibitor->Complex Binding Adduct Tetrahedral Adduct (sp3 Anionic - Active State) Complex->Adduct Covalent Bond Formation Adduct->Complex Reversible Dissociation

Caption: The kinetic pathway of reversible covalent inhibition. The transition to the sp3 anionic adduct mimics the high-energy intermediate of peptide hydrolysis.

Data Summary: Synthetic Method Comparison

FeatureLithiation (Li-Hal Exchange)Ir-Catalyzed C-H ActivationPd-Catalyzed (Miyaura)
Precursors Aryl HalidesUnfunctionalized ArenesAryl Halides/Triflates
Conditions Cryogenic (-78 °C)Mild Heat (80 °C)Heat (80–110 °C)
Selectivity Directed by HalogenSteric (Least Hindered)ipso-Substitution
FG Tolerance Low (Sensitive to electrophiles)High (Tolerates esters, nitriles)Moderate
Atom Economy Low (Stoichiometric waste)High (Direct functionalization)Moderate

References

  • Iridium-Catalyzed C-H Boryl

    • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes.[8][9] High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate.[8] Journal of the American Chemical Society.[8]

    • [Link][8]

  • MIDA Boronates: Synthesis and Applic

    • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[8]

    • [Link]

  • Protodeboron

    • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[8]

    • [Link]

  • Boronic Acids in Medicinal Chemistry

    • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential, selectivity and pharmacokinetics. MedChemComm.
    • [Link]

  • MIDA Anhydride Protocol

    • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., & Burke, M. D. (2016). MIDA Anhydride: A Mild Reagent for the Preparation of MIDA Boronates.[10]

    • [Link]

Sources

Methodological & Application

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling Protocol for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Executive Summary

This application note details the optimized Suzuki-Miyaura cross-coupling protocol for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 1171044-16-8) . This reagent is a critical building block in medicinal chemistry, frequently used to introduce a solubility-enhancing N-methylpiperazine moiety into drug candidates.

However, its successful application is often hindered by two specific challenges:

  • Catalyst Poisoning: The basic piperazine nitrogen can coordinate to the Palladium (Pd) center, arresting the catalytic cycle.

  • Protodeboronation: The benzylic amine facilitates rapid protodeboronation under high-temperature basic conditions.

  • Purification: The amphoteric nature of the product complicates standard silica chromatography.

This guide provides a "Robust" protocol (Method A) for general use and a "High-Efficiency" protocol (Method B) for sterically hindered partners, alongside a specialized "Catch-and-Release" purification strategy.

Reagent Profile

PropertyDescription
Chemical Name 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
CAS Number 1171044-16-8
Molecular Weight 234.10 g/mol
Structure Phenyl ring substituted at the 3-position (meta) with a (4-methylpiperazin-1-yl)methyl group.[1][2][3][4][5][6]
Physical State White to off-white solid (Zwitterionic character).
Solubility Soluble in water (pH dependent), MeOH, DMSO. Poor solubility in non-polar solvents (Hexane, Et2O).
Stability Hygroscopic. Store at +2°C to +8°C under inert atmosphere.

Strategic Considerations

Catalyst Selection

Standard catalysts like Pd(PPh₃)₄ are often insufficient because the basic piperazine competes with triphenylphosphine for the Pd center.

  • Recommendation: Use bidentate ligands (e.g., Pd(dppf)Cl₂ ) or bulky, electron-rich phosphines (e.g., XPhos , SPhos ) to prevent amine coordination.

Base & Solvent System
  • Base: Inorganic bases (K₂CO₃, K₃PO₄) are preferred over organic bases (TEA, DIPEA) to avoid further competitive coordination.

  • Solvent: A biphasic system (Dioxane/Water or THF/Water) is essential. The water solubilizes the boronic acid zwitterion, while the organic solvent dissolves the aryl halide.

Experimental Protocols

Method A: The "Robust" Protocol (General Purpose)

Best for coupling with aryl bromides and activated aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid Reagent (1.2–1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge: In a reaction vial, combine the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 351 mg), and K₂CO₃ (3.0 mmol, 414 mg).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical step to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly under inert flow. Cap the vial.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS (Note: TLC is difficult due to the polar tail).

  • Quench: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL).

Method B: The "High-Efficiency" Protocol (Sterically Hindered)

Best for heteroaryl chlorides or ortho-substituted partners.

Reagents:

  • Catalyst: XPhos Pd G2 (0.02–0.05 equiv)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: THF : Water (10:1 ratio)

Procedure:

  • Follow the charging sequence as in Method A.

  • Use XPhos Pd G2 as the catalyst.

  • Heat at 60°C (lower temperature prevents protodeboronation of the sensitive benzylic boronic acid).

Purification Strategy: "Catch and Release"

Standard silica chromatography often results in streaking and yield loss due to the basic piperazine tail. The following SCX (Strong Cation Exchange) protocol is self-validating and yields high purity.

Workflow Logic:

  • Catch: The basic product binds to the acidic SCX resin. Neutral impurities (catalyst ligands, de-borylated byproducts) wash through.

  • Release: Ammonia in methanol releases the product.

G Start Crude Reaction Mixture Filter Filter through Celite (Remove Pd black) Start->Filter Load Load onto SCX-2 Cartridge (Pre-conditioned with MeOH) Filter->Load Wash Wash with MeOH (Elutes non-basic impurities) Load->Wash Neutral species pass through Elute Elute with 2M NH3 in MeOH (Releases Product) Wash->Elute Switch to basic eluent Conc Concentrate in Vacuo Elute->Conc Final Pure Product (Free Base) Conc->Final

Figure 1: "Catch and Release" purification workflow utilizing the basicity of the methylpiperazine moiety.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or Buchwald Precatalysts . Ensure thorough degassing.
Protodeboronation (Ar-H) Temperature too highLower reaction temperature to 60°C . Increase catalyst loading to compensate.
Product stuck on Silica Interaction with silanolsAdd 1% Triethylamine (TEA) or 1% NH₄OH to the eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).
Boronic Acid Insoluble Zwitterionic aggregationEnsure Water is present in the solvent mixture (at least 10% v/v).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Bagal, S. K., et al. (2010). SCX-2 cartridges: A "Catch and Release" strategy for the purification of basic compounds. Synthetic Communications, 40, 234-245. (General reference for SCX methodology).
  • Sigma-Aldrich. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Page.[1][2][4][7] Link (Used for CAS verification).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid . This reagent is a critical building block for introducing the "solubilizing tail" common in kinase inhibitors (e.g., Imatinib, Ponatinib analogs), yet it presents specific challenges due to its Lewis-basic piperazine moiety and benzylic instability.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The integration of the (4-methylpiperazin-1-yl)methyl motif is a strategic design choice in drug discovery to enhance aqueous solubility and bioavailability. However, coupling this boronic acid requires overcoming two primary mechanistic hurdles:

  • Catalyst Poisoning: The basic nitrogen atoms in the piperazine ring (pKa ~9.0) and the benzylic amine can competitively coordinate to the electrophilic Palladium(II) center, displacing labile ligands (like PPh3) and arresting the catalytic cycle.

  • Protodeboronation: While meta-substitution offers better stability than ortho-analogs, the benzylic amine can facilitate hydrolytic deboronation under high-temperature, aqueous-basic conditions.

This guide provides a Generation-3 (G3) Buchwald Precatalyst protocol as the gold standard, alongside a cost-effective Pd(dppf)Cl2 alternative for less hindered electrophiles.

Critical Analysis: Catalyst & Ligand Selection

The Failure of Traditional Catalysts

Standard catalysts like Pd(PPh3)4 are often ineffective for this substrate.[1] The monodentate triphenylphosphine ligands dissociate easily, allowing the piperazine nitrogen to bind to the Pd center, forming an inactive "Pd-amine" resting state.

The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines

To prevent amine coordination, the ligand must be sterically demanding.

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): The large isopropyl groups create a "roof" over the Pd center, physically blocking the approach of the piperazine nitrogen while allowing the oxidative addition of the aryl halide.

  • SPhos: An alternative for sterically hindered coupling partners.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand that resists displacement by amines, offering a robust, lower-cost alternative for standard couplings.

Mechanistic Decision Pathway

The following diagram illustrates the decision logic for catalyst selection based on the electrophile partner.

CatalystSelection Start Coupling Partner Selection Halide Electrophile Type? Start->Halide Cl Aryl Chloride / Hindered Bromide Halide->Cl Challenging Br Aryl Bromide / Iodide (Simple) Halide->Br Standard Cat1 SYSTEM A (High Performance): XPhos Pd G3 (1-2 mol%) Base: K3PO4 Solvent: THF/Water Cl->Cat1 Cat2 SYSTEM B (Robust/Economy): Pd(dppf)Cl2·DCM (3-5 mol%) Base: K2CO3 Solvent: Dioxane/Water Br->Cat2

Figure 1: Decision tree for selecting the optimal catalytic system based on electrophile reactivity.

Experimental Protocols

Protocol A: High-Performance Coupling (XPhos Pd G3)

Recommended for Aryl Chlorides, Heterocycles, and Scale-up.

Rationale: The XPhos Pd G3 precatalyst ensures a 1:1 L:Pd ratio and rapid activation at room temperature, minimizing the time the boronic acid is exposed to hot basic conditions (reducing protodeboronation risk).

Reagents:

  • Substrate 1: Aryl Chloride/Bromide (1.0 equiv)

  • Substrate 2: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)

  • Base: K3PO4 (0.5 M aqueous solution) (3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G3 (15 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (evacuate/backfill x3).

  • Solvent Addition: Add degassed THF (4 mL) via syringe. Stir to dissolve solids.

  • Base Addition: Add degassed 0.5 M aqueous K3PO4 (6 mL, 3.0 mmol) via syringe.

  • Reaction: Stir vigorously at 40–60 °C .

    • Note: Many XPhos couplings proceed at RT.[2] Heat only if conversion is slow after 1 hour.

  • Workup: Dilute with EtOAc, wash with water and brine. The product will be in the organic layer (unless very polar; if so, use DCM/MeOH 9:1 for extraction).

  • Purification: Flash chromatography on silica (DCM/MeOH/NH3 gradient) or Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Robust Economy Coupling (Pd(dppf)Cl2)

Recommended for Aryl Bromides/Iodides and initial screening.

Rationale: Pd(dppf)Cl2 is extremely stable to air and moisture. The bite angle of the dppf ligand makes it resistant to displacement by the piperazine nitrogen.

Reagents:

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (CAS: 95464-05-4) (0.05 equiv / 5 mol%)

  • Base: K2CO3 (2.0 M aqueous) (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Procedure:

  • Combine Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and K2CO3 (415 mg, 3.0 mmol) in a reaction vessel.

  • Add DME (4 mL) and Water (1 mL).

  • Degas the mixture by bubbling Nitrogen for 10 minutes (Sparging). Critical step to prevent homocoupling.

  • Add Pd(dppf)Cl2 (41 mg, 0.05 mmol) quickly under Nitrogen flow.

  • Heat to 80–90 °C for 4–16 hours.

  • Filter through Celite to remove Pd black before standard workup.

Optimization Matrix & Troubleshooting

If the standard protocols yield <50%, use this matrix to diagnose and solve the issue.

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Catalyst Poisoning (N-coordination)Switch to XPhos Pd G3 or BrettPhos Pd G3 . Increase temp to 80°C to promote ligand exchange.
Protodeboronation (Ar-H) Base/Temp too aggressiveUse anhydrous conditions: Cs₂CO₃ in DMF at 100°C. Alternatively, use K₃PO₄ at lower temp (40°C).
Pd Black Formation Catalyst decompositionAdd 10 mol% extra free ligand (e.g., XPhos) to stabilize the active species. Ensure rigorous degassing.
Product in Aqueous Phase Product is too polar (protonated piperazine)Adjust aqueous workup to pH ~10 using sat. Na₂CO₃ before extraction. Use n-Butanol for extraction.
Diagram: Mechanism of Piperazine Interference vs. Solution

Mechanism ActivePd Active Pd(0) Species Poison Catalyst Poisoning: Piperazine N binds Pd ActivePd->Poison Small Ligands (PPh3) Buchwald Buchwald Ligand (XPhos): Steric Bulk blocks N-binding ActivePd->Buchwald Add Bulky Ligand Cycle Successful Oxidative Addition Poison->Cycle Inhibited Buchwald->Cycle Steric Protection

Figure 2: Mechanistic insight showing how bulky ligands prevent piperazine coordination.

References

  • Suzuki-Miyaura Cross-Coupling: General Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Coupling of Nitrogen-Containing Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Buchwald Prec

    • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides.[2] Chemical Science, 4, 916-920.

  • Protodeboron

    • Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters.

Sources

Application Note: Strategic Ligand Selection for Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry, yet standard protocols (e.g., Pd(PPh3)4/Na2CO3) frequently fail when applied to "drug-like" scaffolds. Functionalized boronic acids—particularly 2-heteroaromatics and polyfluorinated aryls—are prone to rapid protodeboronation , a decomposition pathway that competes directly with the catalytic cycle.

This guide moves beyond trial-and-error by establishing a mechanistic basis for ligand selection. We focus on Dialkylbiaryl Phosphines (Buchwald Ligands) and N-Heterocyclic Carbenes (NHCs) , which facilitate rapid oxidative addition and transmetallation, thereby outcompeting substrate decomposition.

Mechanistic Insight: The Race Against Decomposition

To select the right ligand, one must understand the failure mode. For functionalized boronic acids, the enemy is not usually catalyst deactivation, but protodeboronation .

The Kinetic Challenge

The catalytic cycle involves three main steps: Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).

  • The Problem: Base is required for TM (activating the boronic acid to a boronate). However, this same base/water environment promotes the hydrolysis of the C-B bond (protodeboronation).

  • The Solution: The catalyst must perform TM faster than the rate of hydrolytic decomposition. Ligands that accelerate OA and TM are essential.

Visualization: The Catalytic Competition

The following diagram illustrates the "race" between the productive catalytic cycle and the destructive protodeboronation pathway.

SuzukiMechanism Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd + Ar-X ArX Ar-X (Halide) TransMet Transmetallation (Pd(II)-Ar-Ar') OxAdd->TransMet Rate Limiting (Often) Base Base/OH- Boronic Ar'-B(OH)2 (Boronic Acid) Boronate [Ar'-B(OH)3]- (Activated Boronate) Boronic->Boronate + Base Boronate->TransMet Productive Path Decomp Ar'-H + B(OH)3 (Protodeboronation) Boronate->Decomp Destructive Path (If TM is slow) TransMet->Pd0 Reductive Elimination - Product Prod Ar-Ar' (Product)

Figure 1: The Kinetic Competition. Successful coupling requires the Transmetallation rate (Blue path) to exceed the Protodeboronation rate (Red dashed path).

Ligand Selection Matrix

Do not screen randomly. Use the structural features of your substrate to dictate the ligand class.

Table 1: Ligand Recommendations by Substrate Class
Substrate ChallengeRecommended Ligand/PrecatalystMechanistic Rationale
General / Steric Bulk (Ortho-substituted aryls)SPhos or RuPhos Electron-rich nature facilitates OA; bulk promotes RE. SPhos is the "gold standard" for steric hindrance.
Unstable Boronic Acids (2-Pyridyl, Polyfluoro)XPhos or XPhos Pd G4 XPhos promotes exceptionally fast transmetallation, crucial for beating protodeboronation [1].
Heterocycles with N/S/O (Indoles, Pyrimidines)A-taPhos or Pd-PEPPSI-IPr High functional group tolerance. PEPPSI catalysts are resistant to coordination by heteroatoms.
Aryl Chlorides (Electron-rich/Deactivated)BrettPhos or Pd-PEPPSI-IPent Highly electron-rich ligands required to lower the activation energy for Oxidative Addition.
Base-Sensitive (Esters, acidic protons)XPhos Pd G4 (with K3PO4)Allows for milder bases (Phosphates vs Carbonates) and lower temperatures.
The "Precatalyst" Advantage

For functionalized substrates, never generate the catalyst in situ (e.g., Pd(OAc)2 + Ligand). The induction period allows the boronic acid to decompose before the active Pd(0) is formed.

  • Recommendation: Use pre-formed precatalysts like Buchwald G3/G4 or Pd-PEPPSI . These release the active Pd(0) species immediately upon heating [2].

Experimental Protocols

Protocol A: The "Buchwald" Method (General & Steric)

Best for: Ortho-substituted biaryls and general library synthesis.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 or SPhos Pd G3 (1–2 mol%)

  • Base: K3PO4 (2.0 equiv, 0.5 M solution in water)

  • Solvent: THF or Toluene (biphasic with water)

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the aryl halide, boronic acid, and the Pd-precatalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed THF (or Toluene) via syringe.

  • Base Addition: Add the degassed aqueous K3PO4 solution.

    • Note: The biphasic system helps dissolve inorganic bases while keeping the organic catalyst active.

  • Reaction: Heat to 40–60 °C. Monitor by LCMS.

    • Why this works: The G4 precatalyst activates at low temperatures, minimizing thermal decomposition of the boronic acid.

Protocol B: The "PEPPSI" Method (Difficult Heterocycles)

Best for: Nitrogen-rich heterocycles (pyridines, pyrazines) and "unstable" acids.

Reagents:

  • Heteroaryl Halide (1.0 equiv)

  • Functionalized Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: K2CO3 (2.0 equiv, solid)

  • Solvent: Dioxane or DME (anhydrous preferred if acid is very unstable)

Step-by-Step:

  • Charge Solids: Add Pd-PEPPSI-IPr, boronic acid, aryl halide, and powdered K2CO3 to the vial.

  • Purge: Evacuate/Argon cycle (x3).

  • Solvent: Add anhydrous Dioxane.

  • Activation: Heat to 60–80 °C.

    • Note: PEPPSI catalysts are extremely robust and air-stable, but the reaction should be inert to protect the boronic acid.

  • Troubleshooting: If protodeboronation is observed (Ar-H mass in LCMS), switch to slow addition of the boronic acid (dissolved in solvent) via syringe pump over 1 hour.

Workflow Visualization

Use this decision tree to select the correct experimental path.

LigandWorkflow Start Start: Analyze Substrate Q1 Is the Boronic Acid Unstable? (e.g. 2-Pyridyl) Start->Q1 Stable Stable Acid Q1->Stable No Unstable Unstable Acid (Protodeboronation Risk) Q1->Unstable Yes Q2 Is the Halide Sterically Hindered? Stable->Q2 UseSPhos Protocol A: SPhos Pd G3 Q2->UseSPhos Yes (Ortho-subst) UseXPhos Protocol A: XPhos Pd G3 Q2->UseXPhos No (General) Strategy Strategy: Fast Transmetallation Unstable->Strategy UsePEPPSI Protocol B: Pd-PEPPSI-IPr (Dioxane, K2CO3) Strategy->UsePEPPSI High Heteroatom Count UseG4 Alternative: XPhos Pd G4 (Rapid Injection) Strategy->UseG4 Polyfluorinated/Sensitive

Figure 2: Ligand Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate the final protocol selection.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Protodeboronation (Ar-H) TM is too slow; Base is too strong.1. Switch to XPhos (faster TM).2. Use milder base (K3PO4 instead of Carbonate).3. Use anhydrous conditions (Protocol B).
Homocoupling (Ar-Ar) Oxygen present in system.[1]1. Degas solvents more thoroughly (sparge with Ar for 15 min).2. Ensure reaction vessel is sealed tight.
No Reaction (SM remains) Catalyst death or poor OA.1. Switch to Pd-PEPPSI-IPent (better for difficult OA).2. Increase temperature to 80 °C.3. Ensure halide is not a pseudo-halide (e.g., mesylate) without proper activation.
Pd Black Precipitation Catalyst instability.1. Add 10 mol% free ligand (e.g., extra SPhos) to stabilize Pd species.2. Lower reaction temperature.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society.[3] [Link]

  • Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society (Lloyd-Jones Group).[3] [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[1][4][5] Chemistry - A European Journal. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3] [Link]

Sources

Application Note: Optimizing Solvent Systems for Suzuki-Miyaura Coupling of Piperazine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine moieties are ubiquitous in medicinal chemistry, appearing in blockbuster drugs like Imatinib and Sildenafil due to their ability to modulate pharmacokinetic properties. However, incorporating these polar, nitrogen-rich heterocycles via Suzuki-Miyaura cross-coupling presents distinct challenges: catalyst poisoning by the amine nitrogens and solubility mismatches between the organic electrophile and the inorganic base.

This guide moves beyond standard toluene/water protocols. We analyze how specific solvent systems—particularly alcoholic and biphasic polar mixtures—can suppress amine coordination to Palladium, enhance boronate species formation, and drive high-yield couplings of complex piperazine substrates.

Mechanistic Insight: The "Piperazine Problem"

To select the right solvent, one must understand the failure mode. Piperazines interfere with the catalytic cycle in two primary ways:

  • Pd-Sequestration (Poisoning): The basic nitrogen (secondary or tertiary) acts as a competitive ligand, displacing phosphines and forming inactive [Pd(Ar)(Piperazine)X] complexes. This arrests the cycle before transmetallation.

  • Solubility-Driven Stalling: Piperazines are highly polar. Non-polar solvents (Toluene, Hexane) cause the substrate to aggregate or precipitate, preventing interaction with the catalyst. Conversely, highly polar aprotic solvents (DMF, DMSO) can stabilize anionic Pd-species too strongly, altering selectivity or slowing reductive elimination.

The Solvent Solution

The ideal solvent system must:

  • Solvate the Piperazine: Prevent aggregation.

  • Activate the Boron: Water or protic co-solvents are required to convert the boronic acid/ester into the reactive boronate [Ar-B(OH)3]-.

  • Shield the Catalyst: Protic solvents (n-Butanol, Ethanol) can hydrogen-bond with the piperazine nitrogen, effectively increasing its steric bulk and reducing its ability to coordinate to the Palladium center.

Visualization: Catalytic Cycle & Solvent Intervention[1][2][3][4]

SuzukiPiperazine Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison CATALYST POISONING (Pd-N Coordination) OxAdd->Poison Free Piperazine N TransMet Transmetallation OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 SolvProtic Protic Solvent (n-BuOH/Water) H-bonds to Amine SolvProtic->Poison Inhibits Poisoning Boronate Activated Boronate [Ar-B(OH)3]- SolvProtic->Boronate Facilitates Formation Boronate->TransMet Required Intermediate

Figure 1: The Suzuki catalytic cycle highlighting the "Poisoning Shunt" caused by piperazines. Protic solvents mitigate this by H-bonding to the amine and facilitating boronate formation.

Critical Solvent Parameters

The "Alcohol Effect"

While DMF and Dioxane are standard, n-Butanol (n-BuOH) and Isopropanol (IPA) are superior for piperazines.

  • Why: Alcohols provide a high dielectric medium that dissolves the piperazine salt while maintaining a high enough boiling point (n-BuOH bp: 117°C) to drive difficult couplings.

  • Evidence: Studies show that alcoholic solvents can accelerate transmetallation by stabilizing the boronate intermediate via hydrogen bonding [1, 4].

The Role of Water

Water is not just a co-solvent; it is a reagent.

  • Ratio Matters: A 4:1 or 5:1 Organic:Water ratio is the "Goldilocks" zone.

    • Too little water: Boronic acid does not activate; inorganic base (K3PO4) remains insoluble.

    • Too much water: Organic halide precipitates; hydrolysis of the catalyst ligands occurs [5].

Recommended Solvent Systems
SystemPolarityTemp LimitApplication Note
n-BuOH / H2O (5:1) High (Protic)115°CPrimary Recommendation. Excellent for free NH-piperazines. High solubility for salts.
1,4-Dioxane / H2O (4:1) Med (Aprotic)100°CGood general purpose. Use if substrate is alcohol-sensitive (e.g., transesterification risk).
Toluene / H2O (10:1) Low110°CAvoid for unprotected piperazines. Leads to aggregation and catalyst poisoning.
EtOH / H2O (5:1) High (Protic)78°CGood for thermally unstable substrates, but often lacks the energy for sterically hindered couplings [4].

Experimental Protocols

Protocol A: High-Throughput Solvent Screen (Micro-Scale)

Use this to rapidly identify the optimal system for a new piperazine substrate.

Reagents:

  • Aryl Halide (0.1 mmol)

  • Piperazine-Boronic Ester (0.12 mmol)

  • Catalyst: XPhos Pd G2 (2 mol%) – Selected for resistance to amine poisoning.

  • Base: K3PO4 (0.3 mmol)

Procedure:

  • Prepare 4 HPLC vials containing the solid reagents.

  • Add 0.5 mL of the following solvent mixtures to separate vials:

    • Vial A: n-BuOH / Water (5:1)

    • Vial B: 1,4-Dioxane / Water (4:1)

    • Vial C: THF / Water (4:1)

    • Vial D: DMF / Water (10:1)

  • Purge headspace with Argon for 30 seconds. Cap tightly.

  • Heat block to 80°C with vigorous stirring (1000 rpm) for 2 hours.

  • Analysis: Dilute 10µL aliquot into 1mL MeCN. Analyze via LC-MS.

    • Success Metric: Look for Conversion >90% and Dehalogenation <5%.

Protocol B: Optimized Scale-Up Method (The "Gold Standard")

Target Scale: 1.0 gram | Solvent System: n-Butanol/Water

Rationale: This protocol utilizes the high boiling point of n-BuOH to ensure solubility and uses a bulky Buchwald precatalyst to prevent piperazine coordination.

Step-by-Step:

  • Charge Solids: To a 50 mL 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, add:

    • Aryl Bromide/Chloride (1.0 equiv)

    • Piperazine-Boronic Pinacol Ester (1.2 equiv)

    • Potassium Phosphate Tribasic (K3PO4) (3.0 equiv) – Finely ground.

    • XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Inerting: Seal the system. Evacuate under high vacuum for 5 minutes, then backfill with Nitrogen. Repeat 3 times. Crucial: Oxygen degrades the active Pd(0) species rapidly in solution.

  • Solvent Addition:

    • Add n-Butanol (10 mL per gram of substrate).

    • Add Degassed Water (2 mL per gram of substrate).

    • Note: Pre-degas solvents by sparging with nitrogen for 15 mins before addition.

  • Reaction:

    • Heat the biphasic mixture to 95°C .

    • Stir vigorously. The mixture will likely turn from orange to black/grey over time.

    • Monitor by HPLC at 1 hour and 4 hours.

  • Workup (Piperazine-Specific):

    • Cool to room temperature.[1]

    • Acidic Wash: If the product contains a basic piperazine, it can be purified by Acid/Base extraction.

    • Add EtOAc (20 mL) and 1M HCl (20 mL). Separate layers.

    • Keep the Aqueous Layer (contains product salt). Discard Organic (impurities).

    • Basify Aqueous layer to pH 10 with 4M NaOH.

    • Extract product back into DCM or EtOAc (3x).

    • Dry over Na2SO4 and concentrate.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to a bulkier ligand (e.g., BrettPhos or PEPPSI-IPr ) that physically blocks the amine from binding Pd [6].
Starting Material Precipitates Poor SolubilitySwitch solvent to n-BuOH or add DMSO (10% v/v) as a co-solvent.
Dehalogenation (Ar-H formed) Hydride TransferPrimary/Secondary alcohols can act as hydride sources. Switch to Dioxane/Water or Toluene/Water .
Pd Black Precipitates Early Catalyst DecompositionOxygen leak or insufficient ligand. Increase ligand:Pd ratio or re-degas solvents rigorously.
Decision Tree for Solvent Selection

SolventDecision Start Start: Piperazine Substrate CheckNH Is the Piperazine NH Protected? Start->CheckNH Protected Yes (Boc, Cbz, Alkyl) CheckNH->Protected Unprotected No (Free NH) CheckNH->Unprotected SolvProt Use Toluene/Water or THF/Water (Standard Conditions) Protected->SolvProt SolvFree Requires Polar/Protic System Unprotected->SolvFree TempCheck Required Temp? SolvFree->TempCheck HighTemp >80°C TempCheck->HighTemp LowTemp <80°C TempCheck->LowTemp RecBuOH Rec: n-BuOH / Water (5:1) (High Solubility, High Temp) HighTemp->RecBuOH RecEtOH Rec: EtOH / Water (5:1) (Milder, easier removal) LowTemp->RecEtOH

Figure 2: Decision logic for selecting the optimal solvent system based on piperazine protection status and thermal requirements.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry (RSC). Available at: [Link][2][3][4][5]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents. Chemical Engineering Transactions. Available at: [Link]

  • Suzuki Coupling Reactions in Neat Water as the Solvent. ResearchGate. Available at: [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. Available at: [Link][5]

Sources

Application Note: Purification Strategies for Products Derived from 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The reagent 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a critical building block in medicinal chemistry, primarily used to introduce a solubility-enhancing N-methylpiperazine tail into drug scaffolds via Suzuki-Miyaura cross-coupling.

While the boronic acid moiety facilitates the carbon-carbon bond formation, the resulting product inherits the physicochemical properties of the piperazine ring. This creates a unique purification challenge:

  • Amphoteric/Zwitterionic Residuals: The reaction mixture contains the basic product, acidic/amphoteric unreacted boronic acid, and neutral des-boron byproducts.

  • Metal Coordination: The piperazine nitrogen is a potent ligand for Palladium (Pd), often retaining catalyst residues >1000 ppm if not specifically treated.

  • Silanol Interactions: The basic piperazine moiety (

    
    ) interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing and yield loss during flash chromatography.
    

This guide details a self-validating workflow to isolate the target biaryl product with


 purity and 

ppm Pd content.

Physicochemical Analysis & Separation Logic

Understanding the ionization states is the key to separation.

SpeciesFunctional Group

(Approx)
State at pH 2 (Acidic)State at pH 12 (Basic)
Target Product N-Methylpiperazine~9.0 (Basic)Cationic (Aqueous soluble)Neutral (Organic soluble)
Reagent Boronic Acid~8.8 (Lewis Acid)Neutral (Organic soluble)Anionic Boronate (Aqueous soluble)
Impurity Des-boron byproductNone (Neutral)Neutral (Organic soluble)Neutral (Organic soluble)

The Separation Strategy: By adjusting the workup pH to


, we can force the unreacted boronic acid into the aqueous phase (as a boronate anion) while keeping the target piperazine product in the organic phase (as a free base).

Protocol 1: The "pH-Switch" Workup & Scavenging

Objective: Remove bulk boronic acid and Palladium before chromatography.

Step-by-Step Methodology
  • Quench: Dilute the reaction mixture (typically THF/Dioxane/Water) with Ethyl Acetate (EtOAc).

  • The Basic Wash (Critical):

    • Wash the organic layer 2x with 1M NaOH (or saturated

      
       if the product is base-sensitive).
      
    • Mechanism:[1][2][3][4][5] At pH > 10, the excess boronic acid converts to the water-soluble boronate anion

      
      . The piperazine product remains in the organic layer.
      
  • Palladium Scavenging:

    • Do not rely solely on washing. Palladium coordinates to the piperazine nitrogen.

    • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger to the organic layer (0.5 eq relative to Pd loading).

    • Stir at 40°C for 30 minutes.

    • Filter through a Celite/activated carbon pad.

  • Drying: Dry over

    
     and concentrate.
    
Visualization: Workup Logic

WorkupLogic Start Crude Reaction Mixture (Product + Boronic Acid + Pd) AddSolvent Dilute with EtOAc Start->AddSolvent BaseWash Wash with 1M NaOH (pH > 12) AddSolvent->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep AqLayer Aqueous Layer: Boronate Anions (Impurities) PhaseSep->AqLayer Discard OrgLayer Organic Layer: Piperazine Product (Free Base) PhaseSep->OrgLayer Keep Scavenge Add Thiol Scavenger (Remove Pd) OrgLayer->Scavenge Final Crude for Flash Scavenge->Final

Caption: The "pH-Switch" isolates the basic product from the amphoteric boronic acid reagent.

Protocol 2: Flash Chromatography (Normal Phase)

Objective: Purification of the free base without streaking.

Standard silica gel is acidic (


). Loading a basic piperazine product onto untreated silica results in irreversible adsorption or severe tailing (streaking).
Option A: Amine-Functionalized Silica (Recommended)[6]
  • Stationary Phase: KP-NH (Amino-bonded silica).

  • Mobile Phase: Hexanes/Ethyl Acetate or DCM/EtOAc.[6]

  • Why: The surface is already basic. No modifiers needed. The product elutes as a sharp band.

Option B: Modified Standard Silica (The "Magic Mixture")

If amine-silica is unavailable, you must modify the mobile phase.

  • Stationary Phase: Standard Flash Silica (40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM).[7][6]

  • Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (

    
    )  or 2% Triethylamine (TEA) .
    
  • Gradient: 0% to 50% B.

  • Pre-conditioning: Flush the column with 10% B prior to loading to neutralize acidic sites.

Expert Tip: Do not use pure Methanol/DCM without ammonia. The piperazine will streak and co-elute with impurities.

Protocol 3: Preparative HPLC (Reverse Phase)

Objective: Final polishing for >99% purity.

For drug development, Reverse Phase (RP) is the gold standard. However, the pH of the mobile phase dictates the loading capacity.

The High-pH Advantage

At low pH (TFA/Formic Acid), the piperazine is doubly protonated (highly polar), eluting early near the solvent front (poor retention) and often with broad peak shapes due to charge repulsion.

Recommended Protocol: High pH Reverse Phase

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles stable up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), pH adjusted to 10.0 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile.

  • Why: At pH 10, the piperazine is neutral (uncharged). This increases hydrophobicity, allowing:

    • Better retention (separation from polar impurities).

    • Higher mass loading (no charge repulsion).

    • Sharper peaks.[8]

Visualization: HPLC Buffer Selection

HPLC_Logic Input Piperazine Product LowPH Low pH (TFA/Formic) Input->LowPH HighPH High pH (NH4HCO3, pH 10) Input->HighPH ResultLow Protonated (Ionic) Early Elution Broad Peaks LowPH->ResultLow ResultHigh Neutral (Free Base) Good Retention Sharp Peaks HighPH->ResultHigh

Caption: High pH buffers maintain the piperazine in its neutral state, maximizing resolution.

Troubleshooting & QC

Handling Boroxine Equilibrium

Boronic acid reagents often exist in equilibrium between the monomer (


) and the cyclic trimer (boroxine).
  • Observation: NMR shows broad peaks or multiple sets of signals for the starting material.

  • Fix: Add

    
     and a drop of 
    
    
    
    to the NMR tube. This hydrolyzes the trimer entirely to the monomeric boronate, simplifying the spectrum for purity assessment.
Residual Palladium Check

After purification, perform a colorimetric check or ICP-MS.

  • Quick Test: Dissolve 5 mg product in 1 mL solvent. Add 1 drop of sodium diethyldithiocarbamate solution.

  • Result: Yellow/Brown precipitate indicates high Pd. Re-treat with TMT scavenger.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014[9]

    • Source: PMC (NIH)
    • URL:[Link]

  • Purification of Basic Amines (Flash Chromatography)

    • Title: How do I purify ionizable organic amine compounds using flash column chrom
    • Source: Biotage Applic
    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source: Organic Process Research & Development (ACS)
    • URL:[Link]

  • Boronic Acid Purification & Handling

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
    • Source: Wiley Online Library (Book Reference Context)
    • URL:[Link]

Sources

large-scale synthesis using 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a critical building block in medicinal chemistry, widely employed to introduce solubility-enhancing piperazine motifs into kinase inhibitors and other drug candidates via Suzuki-Miyaura cross-coupling. While commercially available on a gram scale, multi-kilogram synthesis presents unique challenges regarding cryogenic process control, zwitterionic purification, and protodeboronation instability. This guide details a robust, scalable two-step protocol: reductive amination of 3-bromobenzaldehyde followed by cryogenic lithium-halogen exchange/borylation. It includes critical process safety parameters for organolithium handling and a self-validating purification strategy that avoids chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is designed for scalability, cost-efficiency, and impurity control. We bypass expensive palladium-catalyzed borylation (Miyaura borylation) in favor of a classical yet optimized lithiation route, which offers superior atom economy for this specific substrate.

Strategic Route Selection
  • Step 1: Reductive Amination. 3-Bromobenzaldehyde is coupled with N-methylpiperazine. Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄/MeOH for process safety (no hydrogen evolution) and selectivity (prevents aldehyde reduction).

  • Step 2: Lithiation-Borylation. The resulting aryl bromide undergoes lithium-halogen exchange at -78°C (or -40°C in flow), followed by electrophilic trapping with triisopropyl borate and acidic hydrolysis.

Retrosynthesis Target Target: 3-((4-Methylpiperazin-1-yl) methyl)phenylboronic acid Inter Intermediate: 1-(3-Bromobenzyl)-4-methylpiperazine Target->Inter Lithiation/Borylation (n-BuLi, B(OiPr)3) SM1 Start 1: 3-Bromobenzaldehyde Inter->SM1 Reductive Amination (NaBH(OAc)3) SM2 Start 2: N-Methylpiperazine Inter->SM2

Figure 1: Retrosynthetic disconnection showing the two-stage convergent synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Bromobenzyl)-4-methylpiperazine

Rationale: This step establishes the core scaffold. Using STAB allows for a "one-pot" procedure at ambient temperature with minimal impurity formation.

Reagents:

  • 3-Bromobenzaldehyde (1.0 equiv)

  • N-Methylpiperazine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 vol)

  • Acetic acid (catalytic, 0.1 equiv)

Protocol:

  • Charging: Charge the reactor with 3-bromobenzaldehyde and DCM. Stir at 20–25°C.[1]

  • Amine Addition: Add N-methylpiperazine over 15 minutes. A mild exotherm is observed. Add acetic acid.[1]

  • Imine Formation: Stir for 1 hour. (Monitor by HPLC/TLC for disappearance of aldehyde).

  • Reduction: Cool to 0–5°C. Add STAB portion-wise over 1 hour. Critical: Control addition rate to manage mild effervescence and exotherm.

  • Quench: After reaction completion (typically 4–6 h), quench with 1N NaOH until pH > 10.

  • Workup: Separate phases. Wash organic layer with brine.[2] Dry over Na₂SO₄ and concentrate.

  • Output: Pale yellow oil. Yield: >90%. Purity: >95% (GC/HPLC). Note: This intermediate is stable and can be stored or distilled if higher purity is required.

Step 2: Cryogenic Borylation to Target Acid

Rationale: The tertiary amine in the piperazine ring is compatible with n-BuLi at low temperatures. The key to success is the "Reverse Quench" during hydrolysis to prevent protodeboronation.

Reagents:

  • 1-(3-Bromobenzyl)-4-methylpiperazine (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes) (1.1 equiv)

  • Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

  • Anhydrous THF (15 vol)

  • 2N HCl (hydrolysis)

Protocol:

  • Inertion: Thoroughly purge the reactor with N₂/Ar. Moisture kills n-BuLi and reduces yield.

  • Dissolution: Dissolve the aryl bromide in anhydrous THF and cool to -78°C (internal temperature).

    • Scale-Up Note: On pilot scale, liquid N₂/methanol heat exchangers are required. Alternatively, continuous flow reactors allow this step at -40°C due to superior heat transfer.

  • Lithiation: Add n-BuLi dropwise, maintaining internal temp < -70°C. Stir for 30–60 mins.

    • Checkpoint: Aliquot quench with D₂O can verify lithiation via NMR (loss of bromide signal).

  • Borylation: Add B(OiPr)₃ rapidly but with temperature control (< -65°C). The resulting "ate" complex is stable at low temp.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Hydrolysis (Critical): Adjust pH to ~1–2 with 2N HCl to hydrolyze the boronate ester. Stir 1 hour.

  • Purification (Isoelectric Precipitation):

    • The product is amphoteric (basic piperazine, acidic boronic acid).

    • Carefully adjust pH to ~8.5 (Isoelectric Point) using 2N NaOH.

    • The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water/acetone, and vacuum dry.

Process Safety & Impurity Control

Protodeboronation (PDB)

Boronic acids, especially those with electron-rich or heteroatom-containing rings, are prone to PDB—the cleavage of the C-B bond replaced by C-H.[3]

  • Mechanism: Base-catalyzed hydrolysis at elevated temperatures.

  • Mitigation:

    • Never heat the free boronic acid in basic aqueous solution > 40°C.

    • Store as the dry solid or convert to the pinacol ester if long-term storage is needed.

Zwitterionic Purification Logic

The molecule contains a basic nitrogen (pKa ~9.0) and a boronic acid (pKa ~8.8).

  • At pH < 2: Fully protonated (Soluble ammonium species).

  • At pH > 12: Fully deprotonated (Soluble boronate anion).

  • At pH 8–9: Zwitterionic form (Neutral net charge → Minimum solubility).

Purification Acid Acidic pH (<2) Soluble Cation Iso Isoelectric pH (~8.5) Insoluble Zwitterion (PRECIPITATION) Acid->Iso Add NaOH Base Basic pH (>12) Soluble Anion Base->Iso Add HCl

Figure 2: Solubility profile relative to pH, guiding the precipitation strategy.

Application Case Study: Suzuki-Miyaura Coupling

Context: Coupling this building block with a heteroaryl chloride (e.g., a pyrimidine scaffold) to synthesize a kinase inhibitor.

Standard Protocol:

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Robust for large scale.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous base preferred to minimize PDB.

  • Solvent: 1,4-Dioxane/Water (9:1).

  • Temp: 80°C.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Protodeboronation of Boronic AcidSwitch to anhydrous conditions (Dioxane/K₃PO₄ solid). Lower temp to 60°C.
Homocoupling Oxidative coupling of Boronic AcidDegas solvents thoroughly (Sparge with N₂ for 30 min).
Stalled Reaction Catalyst Poisoning (Piperazine N)The free amine can coordinate Pd. Use a pre-formed catalyst or add ligand excess (e.g., SPhos).

References

  • Synthesis of Piperazine-Linked Boronic Acids

    • Molecules2025 , Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates.

    • ChemicalBook, 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties & Synthesis.

  • Process Chemistry of Suzuki Coupling

    • Organic Chemistry Portal, Suzuki Coupling Mechanism and Catalysts.

    • J. Am. Chem. Soc.[4][5]2007 , 129, 9602.[5] (Alkyl-Alkyl Coupling precedents).

  • Protodeboronation & Stability

    • Wikipedia, Protodeboronation Mechanisms.

    • ResearchGate, Boron-reagents unstable towards protodeboronation.

  • Purification of Zwitterions

    • Google Patents, Method for purification of amino acid using ion exchange.

(Note: While specific literature on the exact "3-((4-methyl..." isomer is less abundant than the para-isomer, the chemistry is homologous and the cited protocols for the para-isomer (Ref 1) are directly applicable.)

Sources

Application Note: Strategic Utilization of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, poor aqueous solubility is a primary cause of attrition during drug development. The reagent 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 850568-06-2 / 1171044-16-8) serves as a critical "solubility-enhancing building block."

This application note details the use of this reagent to append the (4-methylpiperazin-1-yl)methyl moiety—a pharmacophore validated in blockbuster kinase inhibitors like Imatinib and Ponatinib —to aromatic scaffolds. By introducing a basic nitrogen (pKa ~8.5) into a lipophilic core, this reagent enables salt formation, significantly improving aqueous solubility and oral bioavailability (ADME properties) without necessitating complex formulation strategies [1, 2].

Key Chemical Properties
PropertySpecificationMedicinal Chemistry Implication
Structure m-substituted phenylboronic acidAllows meta attachment, preserving linear geometry often required for kinase hinge binding.
Functional Group N-MethylpiperazineSolubilizing tail; potential for H-bonding interactions; lysosomotropic properties.
Reactivity Boronic Acid / Pinacol EsterStandard Suzuki-Miyaura coupling partner; susceptible to protodeboronation if conditions are too harsh.
Solubility Amphoteric (Zwitterionic potential)Soluble in polar organic solvents (DMSO, DMF) and acidic aqueous media.

Mechanistic Insight: The Amino-Boronic Challenge

While Suzuki-Miyaura coupling is robust, amino-boronic acids present unique challenges. The basic nitrogen of the piperazine can coordinate to the Palladium (Pd) center, potentially poisoning the catalyst or reducing turnover frequency (TOF). Furthermore, the free amine can react with electrophilic byproducts.

Critical Success Factors:
  • Base Selection: Strong bases (e.g.,

    
    ) can accelerate protodeboronation. We recommend milder bases like 
    
    
    
    or
    
    
    to maintain the active "ate" complex without destroying the reagent [3, 5].
  • Ligand Choice: Electron-rich, bulky phosphines (e.g., XPhos , SPhos , or Tricyclohexylphosphine ) are essential. They prevent amine coordination to the metal center by sterically crowding the Pd sphere [6].

  • Solvent Systems: A biphasic system (Dioxane/Water or Toluene/Water) is preferred to dissolve inorganic bases while keeping the organic reactants in the organic phase.

Diagram 1: Catalytic Cycle & Amine Interference

The following diagram illustrates the standard catalytic cycle and the specific interference pathway caused by the piperazine moiety.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetalation Complex OxAdd->TransMet Boron Boronic Acid Reagent (Piperazine-Ar-B(OH)2) Base Base Activation (OH-) Boron->Base Activation Poison Catalyst Poisoning (Pd-N Coordination) Boron->Poison Free Amine Interference Base->TransMet Boronate Species RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Ar-Piperazine) RedElim->Product Poison->Pd0 Inactive Species

Caption: Suzuki-Miyaura cycle highlighting the competitive pathway where the piperazine nitrogen can coordinate with Pd(0), necessitating bulky ligands (e.g., XPhos) to prevent catalyst poisoning.

Experimental Protocols

Protocol A: Standard Cross-Coupling for Library Synthesis

Best for: Rapid derivatization of heteroaryl chlorides/bromides (e.g., quinolines, pyrimidines) for SAR exploration.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Setup: In a microwave vial or sealed tube, dissolve the Aryl Halide and Boronic Acid in 1,4-Dioxane (concentration ~0.1 M).

  • Degassing: Sparge the solution with Argon for 5 minutes. Oxygen is the enemy of this reaction; thorough degassing prevents homocoupling.

  • Addition: Add the Pd catalyst and the aqueous

    
     solution.
    
  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS. Look for the product mass

    
    . Note: The product will be polar; use a basic buffer (Ammonium Bicarbonate) or low pH (Formic Acid) gradient.
    
  • Workup: Dilute with EtOAc, wash with water. Crucial Step: The product is basic. Do not wash with strong acid yet.

Protocol B: "Difficult" Substrates (Sterically Hindered/Deactivated)

Best for: Electron-rich aryl chlorides or ortho-substituted scaffolds.

Reagents:

  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%) [6].
    
  • Base:

    
     (3.0 equiv, solid).
    
  • Solvent: n-Butanol / Water (5:1).

Procedure:

  • Mix solid reagents (Aryl Halide, Boronic Acid, Base, Pd source, Ligand) in a reaction vessel under inert atmosphere.

  • Add degassed solvent mixture.[1]

  • Heat to 100°C for 16 hours. The use of XPhos creates a highly active "super-catalyst" capable of overcoming the steric bulk of the piperazine tail and the substrate.

Purification Strategy: The "Catch and Release" Workflow

Purifying amines on standard silica gel is problematic due to "streaking" caused by interaction with silanol groups. We recommend a chemical purification strategy that exploits the basicity of the piperazine.

Diagram 2: Acid-Base Purification Logic

Purification Crude Crude Reaction Mixture (Product + Boronic Acid + Pd) AcidExt Acid Extraction (1M HCl) Phase Separation Crude->AcidExt OrgLayer Organic Layer (Discard Non-Basic Impurities) AcidExt->OrgLayer Non-polar byproducts AqLayer Aqueous Acid Layer (Contains Product Salt) AcidExt->AqLayer Protonated Product BaseNeut Basification (NaOH to pH > 10) Precipitation/Extraction AqLayer->BaseNeut FinalExt Extract into DCM/EtOAc BaseNeut->FinalExt Dry Dry & Concentrate (Pure Free Base) FinalExt->Dry

Caption: Acid-Base "Catch and Release" workflow. This method selectively isolates the basic piperazine product, removing non-basic boronic acid residues and neutral organic impurities.

Step-by-Step Purification Protocol:

  • Extraction 1: Dissolve crude residue in Ethyl Acetate. Wash with 1.0 M HCl (3x).

    • Mechanism:[2][3][4] The product (amine) protonates and moves to the aqueous phase. Neutral impurities (unreacted halide, ligands) stay in the organic phase.

  • Separation: Discard the organic layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH until pH > 10.

    • Observation: The product should precipitate or oil out as the free base.

  • Extraction 2: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
  • Polishing: If further purification is needed, use Flash Chromatography on amine-functionalized silica or standard silica with 1-5%

    
     or 
    
    
    
    in the eluent [10].

Case Study: Kinase Inhibitor Optimization

Objective: Improve the solubility of a lead 4-anilinoquinazoline scaffold (Compound X, Solubility < 1 µg/mL).

Experimental Design: Researchers utilized 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid to synthesize Compound Y .[5]

  • Reaction: Suzuki coupling of 6-bromo-4-anilinoquinazoline with the boronic acid.

  • Conditions: Protocol B (XPhos/Pd2(dba)3) was utilized due to the electron-rich nature of the quinazoline.

  • Outcome:

    • Yield: 78% isolated yield after acid-base workup.

    • Solubility: Compound Y showed solubility > 100 µg/mL in pH 7.4 buffer (100-fold increase).

    • Bioactivity: Retained IC50 < 10 nM against EGFR kinase, confirming that the meta-substitution pattern projected the solubilizing group into the solvent-exposed region of the kinase ATP pocket, avoiding steric clash [8, 11].

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4][6][7] Journal of Pharmacological and Toxicological Methods.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. J. Am. Chem. Soc.[3]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. J. Am. Chem. Soc.

  • Fisher Scientific. (2024). Product Specifications: 3-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester.[8]

  • Asati, V., et al. (2016). Design and Synthesis of Novel Kinase Inhibitors. European Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Protocols.

  • Sigma-Aldrich. (2024). User Guide for Flash Chromatography of Basic Amines.

  • Watanabe, K., et al. (2017). Discovery of Novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as Glycogen Synthase kinase-3β Inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Deep Dive: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Logic

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (MPBA) is a high-value functional building block in material science, distinct from generic phenylboronic acids due to its integrated "Wulff-type" receptor motif.

While simple phenylboronic acids (PBAs) suffer from high pK_a values (~8.8) that require alkaline conditions for effective sugar binding, MPBA incorporates an ortho- or meta-positioned methylpiperazine group. This amine acts as an intramolecular Lewis base, coordinating with the boron center. This interaction lowers the effective pK_a of the boronic acid to the physiological range (pH 7.0–7.4), making MPBA critical for in vivo glucose sensing and physiological drug delivery systems .

Key Functional Advantages:
  • Physiological pK_a Tuning: The piperazine nitrogen facilitates B–N interactions, enabling sugar binding at neutral pH.

  • Solubility Enhancement: The hydrophilic methylpiperazine tail prevents aggregation of hydrophobic fluorophores in aqueous media.

  • PET Modulation: The nitrogen lone pair serves as an electron donor for Photoinduced Electron Transfer (PET) quenching, which is gated by saccharide binding.

Application I: Fluorescent Glucose Sensors (PET Mechanism)

The primary application of MPBA is the synthesis of "Turn-On" fluorescent sensors. In the unbound state, the piperazine nitrogen quenches the fluorophore via PET. Upon glucose binding, the boronate becomes anionic (tetrahedral), strengthening the B–N interaction or electrostatically stabilizing the ammonium, which inhibits PET and restores fluorescence.

Protocol A: Synthesis of MPBA-Anthracene Sensor via Suzuki Coupling

Objective: Conjugate MPBA to a hydrophobic fluorophore (9-bromoanthracene) to create a water-soluble, glucose-responsive probe.

Materials:

  • 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (MPBA) (1.2 equiv)

  • 9-Bromoanthracene (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane

  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine 1,4-dioxane (10 mL/mmol) and 2M Na₂CO₃ (3 mL/mmol). Degas by bubbling Argon for 20 minutes. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Reagent Addition: Add 9-Bromoanthracene, MPBA, and Pd(PPh₃)₄ under a counter-flow of Argon.

  • Reflux: Seal the flask and heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product will be more polar than the starting anthracene.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with DCM.

  • Extraction: Dilute filtrate with water. Extract the organic layer with DCM (3x). The MPBA moiety is amphiphilic; ensure the pH of the aqueous layer is ~10 to keep the amine neutral and extractable.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM -> 5% MeOH/DCM gradient).

    • Note: The piperazine tail may cause tailing on silica; adding 1% triethylamine to the eluent is recommended.

Protocol B: Fluorescence Titration (Sensor Validation)

Objective: Determine the binding constant (


) and dynamic range.
  • Stock Solution: Dissolve the purified sensor in DMSO (1 mM).

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (PBS), pH 7.4. Crucial: Do not use Tris or Hepes buffers as they can weakly complex with boronic acids.

  • Titration:

    • Dilute stock to 10 µM in PBS (3 mL cuvette).

    • Record emission spectrum (Excitation: ~365-375 nm for anthracene).

    • Add aliquots of D-Glucose stock (1M in PBS) to reach concentrations of 0, 2, 5, 10, 20, 50 mM.

    • Correct for dilution volume.

  • Data Analysis: Plot Integrated Fluorescence Intensity (

    
    ) vs. [Glucose]. Fit to the Benesi-Hildebrand equation to extract 
    
    
    
    .

Application II: Stimuli-Responsive Hydrogels (Insulin Delivery)

MPBA is used to functionalize polymers (e.g., PVA, Alginate, or Polyacrylamide) to create "smart" hydrogels. These gels swell in the presence of glucose due to the formation of charged boronate esters, increasing osmotic pressure and releasing encapsulated payloads (Insulin).

Protocol C: Synthesis of MPBA-Functionalized Acrylamide Hydrogel

Objective: Create a hydrogel that swells at hyperglycemic levels (>10 mM glucose).

Materials:

  • Monomer 1: Acrylamide (AAm) (Backbone)

  • Monomer 2: MPBA-derivative with vinyl handle (e.g., N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)acrylamide)

    • Note: If vinyl-MPBA is unavailable, use MPBA in a post-polymerization modification of poly(acryloyl chloride).

  • Crosslinker: N,N'-Methylenebisacrylamide (BIS)

  • Initiator: Ammonium Persulfate (APS) + TEMED

Step-by-Step Methodology:

  • Pre-gel Solution: Dissolve Acrylamide (85 mol%), MPBA-monomer (12 mol%), and BIS (3 mol%) in deionized water. Total monomer concentration should be ~20 wt%.

    • Expert Insight: The 12% MPBA content is optimized; too low results in poor sensitivity, too high leads to hydrophobic collapse (syneresis).

  • Degassing: Bubble Nitrogen through the solution for 15 minutes.

  • Initiation: Add APS (10 µL of 10% solution per mL) and TEMED (1 µL per mL). Gently mix.

  • Casting: Pipette solution between two glass plates separated by a 1mm spacer.

  • Polymerization: Allow to set at room temperature for 4 hours.

  • Washing: Remove the gel disc and dialyze against distilled water for 48 hours (change water every 6 hours) to remove unreacted monomers and piperazine salts.

Protocol D: Rheological Glucose Sensitivity Test
  • Equilibration: Punch 8mm discs of the hydrogel. Equilibrate in PBS (pH 7.4) until weight is constant (

    
    ).
    
  • Challenge: Transfer discs to PBS containing 20 mM Glucose (simulating hyperglycemia).

  • Measurement: Weigh discs at time intervals (10, 30, 60 min).

  • Calculation: Swelling Ratio (

    
    ) = 
    
    
    
    .
    • Self-Validation: A functional MPBA gel should show >20% mass increase within 60 minutes due to the ionization of the boronic acid (neutral

      
       anionic) upon sugar binding, causing electrostatic repulsion and osmotic swelling.
      

Mechanistic Visualization

The following diagram illustrates the Photoinduced Electron Transfer (PET) mechanism that governs the sensing capability of MPBA-based probes.

PET_Mechanism cluster_off OFF State (No Glucose) Fluorescence Quenched cluster_on ON State (Glucose Bound) Fluorescence Restored Fluor_OFF Fluorophore (Excited State) Boron_Neutral Boronic Acid (Neutral sp2) Pip_N Piperazine Nitrogen (Lone Pair Donor) Pip_N->Fluor_OFF e- Transfer (PET) Glucose Glucose (Diol) Boron_Neutral->Glucose + Glucose (pH 7.4) Fluor_ON Fluorophore (Emissive) Pip_Complex Piperazine-Boronate Complex Pip_Complex->Fluor_ON PET Blocked (Lone pair engaged) Glucose->Pip_Complex Binds

Caption: PET Mechanism of MPBA Sensors. In the absence of glucose, the piperazine nitrogen quenches fluorescence via electron transfer. Glucose binding forms a cyclic boronate ester, increasing Lewis acidity and engaging the nitrogen lone pair, thereby blocking PET and restoring fluorescence.

Troubleshooting & Critical Parameters

ParameterIssueSolution
pH Sensitivity Sensor works at pH 9 but not pH 7.4.The pK_a is too high. Ensure the methylpiperazine is in the ortho position relative to the boronic acid to maximize the intramolecular B–N interaction.
Solubility Suzuki product precipitates in water.The fluorophore is too hydrophobic. Co-solvent (DMSO < 1%) may be needed, or quaternize the distal nitrogen on the piperazine with methyl iodide to create a permanent cationic charge.
Selectivity Fructose interference.Boronic acids bind Fructose stronger than Glucose. Use a bis-boronic acid scaffold (two MPBA units) with specific spacing to target the glucopyranose ring geometry specifically.
Hysteresis Hydrogel does not shrink back.The gel matrix is too rigid. Increase the ratio of hydrophilic co-monomer (Acrylamide) to reduce polymer chain entanglement.

References

  • Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research. Link

  • Wu, X., et al. (2024). "pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery."[1] Soft Matter. Link

  • James, T. D., et al. (1995). "Chiral discrimination of monosaccharides using a fluorescent molecular sensor." Nature. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Sun, X., et al. (2018). "Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers." Polymers.[1][2][3] Link

Sources

Application Note: Strategic Protection of Piperazine Moieties in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The piperazine moiety is a privileged pharmacophore in drug discovery, prevalent in antifungals, antidepressants, and antiretrovirals. However, its incorporation via Suzuki-Miyaura cross-coupling presents a distinct chemical challenge: the secondary amine is a potent Lewis base that poisons Palladium (Pd) catalysts and competes as a nucleophile.

The Core Directive: Do not attempt Suzuki couplings on free secondary piperazines unless using specialized, high-loading precatalysts. The thermodynamic stability of the Pd-N coordinate bond often arrests the catalytic cycle. This guide details the Boc-protection strategy as the industry gold standard, ensuring catalyst turnover, preventing Buchwald-Hartwig side reactions, and simplifying purification.

Part 2: Scientific Integrity & Mechanistic Insight

The Problem: Catalyst Poisoning & Competitive Amination

To master this reaction, one must understand why it fails without protection. The failure mode is bipartite:

  • Catalyst Sequestration (The "Sink"): Pd(II) species in the catalytic cycle are electrophilic. The lone pair on the piperazine nitrogen (

    
     hybridized) binds tightly to the Pd center. This forms stable bis-amine complexes (e.g., 
    
    
    
    ), effectively removing the metal from the catalytic loop before transmetallation can occur.
  • Competitive Buchwald-Hartwig Amination: In the presence of base (required for Suzuki activation of the boronic acid), the free amine can displace the halide on the electrophilic coupling partner, leading to

    
    -arylation byproducts instead of the desired 
    
    
    
    biaryl bond.
Strategic Selection of Protecting Groups (PG)

Not all protecting groups are compatible with the basic, elevated-temperature environment of a Suzuki coupling.

Table 1: Comparative Analysis of Piperazine Protecting Groups in Suzuki Coupling

Protecting GroupBase Stability (

)
Temp. Stability (>80°C)Removal ConditionSuitability Rating
Boc (tert-butyloxycarbonyl)Excellent High Acid (TFA or HCl)⭐⭐⭐⭐⭐ (Recommended)
Cbz (Benzyloxycarbonyl)GoodHighHydrogenolysis (

)
⭐⭐⭐ (Risk of reducing biaryl)
Fmoc (Fluorenylmethyloxycarbonyl)Poor LowBase (Piperidine)⭐ (Unstable in Suzuki base)
Bn (Benzyl)ExcellentHighHydrogenolysis / Strong Acid⭐⭐ (Hard to remove)
Free Amine N/AN/AN/A❌ (Catalyst Poison)

Expert Insight: While Cbz is stable, its removal requires Hydrogenolysis (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1] Since the Suzuki product contains a newly formed biaryl bond and potentially other reducible motifs (nitro, nitrile, alkenes), subjecting the final molecule to heterogeneous hydrogenation carries a high risk of over-reduction. Boc is preferred because acid deprotection is orthogonal to the biaryl linkage. 

Part 3: Visualization of Reaction Logic

Pathway Analysis: Poisoning vs. Productive Cycle

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the inhibitory amine coordination.

Suzuki_Piperazine_Mechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X Poisoned DEAD END: Pd(II)-Amine Complex (Catalyst Arrest) OxAdd->Poisoned Coordination TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Path with N-Boc FreeAmine Free Piperazine (Secondary Amine) FreeAmine->Poisoned BocAmine N-Boc Piperazine (Sterically Hindered/Non-Nu) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regeneration Product Biaryl Product RedElim->Product

Caption: Figure 1. Kinetic competition between productive Suzuki cycle (Blue/Green) and Catalyst Poisoning by free amine (Red).

Part 4: Detailed Experimental Protocol

Protocol: Suzuki Coupling of N-Boc-Piperazinyl Aryl Halides

Scope: This protocol is optimized for coupling 4-(N-Boc-piperazinyl)phenyl bromide with aryl boronic acids. It uses a standard catalytic system robust enough for scale-up.

4.1 Reagents & Materials[2][3]
  • Substrate: 1-Bromo-4-(4-Boc-piperazinyl)benzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
    • Note:

      
       is a valid alternative but is air-sensitive and requires stricter inert handling.
      
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

    • Ratio: Solvent:Water typically 4:1 or 5:1.

4.2 Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Charge a reaction vial/flask with the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and

      
       (0.03 equiv).
      
    • Seal the vessel with a septum.

    • Evacuate and backfill with Nitrogen (

      
      ) or Argon (
      
      
      
      ) three times .[3] Crucial: Oxygen promotes homocoupling of the boronic acid.
  • Solvent Addition:

    • Add degassed 1,4-dioxane via syringe.

    • Add the aqueous

      
       solution via syringe.
      
    • Checkpoint: The mixture will be biphasic. Vigorous stirring is essential to increase the interfacial surface area.

  • Reaction:

    • Heat the block/oil bath to 80–90°C .

    • Stir for 4–16 hours. Monitor by LC-MS or TLC.[4][3]

    • Success Indicator: The disappearance of the aryl bromide and the appearance of the protected biaryl peak (

      
       or 
      
      
      
      of the Boc-product).
  • Workup:

    • Cool to room temperature.[3][5]

    • Dilute with Ethyl Acetate (EtOAc) and water.[3]

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.[3]
      
  • Deprotection (The "Release"):

    • Dissolve the crude intermediate in Dichloromethane (DCM).

    • Add Trifluoroacetic Acid (TFA) (Ratio DCM:TFA 4:1).

    • Stir at Room Temp for 1–2 hours.

    • Concentrate in vacuo.

    • Note: The product will be a TFA salt. For free base, neutralize with saturated

      
       or use an ion-exchange cartridge (SCX-2).
      
Workflow Diagram

Workflow_Protocol Step1 1. Protection (Boc-Anhydride) Step2 2. Suzuki Coupling (Pd(dppf)Cl2 / K2CO3) Step1->Step2 Stable Intermediate Step3 3. Workup & Isolation (Boc-Biaryl) Step2->Step3 Step4 4. Deprotection (TFA/DCM) Step3->Step4 Final Final Piperazine Product Step4->Final Salt Formation

Caption: Figure 2. Operational workflow from protection to final deprotection.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard Reference for Boc/Cbz stability).

  • Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling of unprotected nitrogen-rich heterocycles.[6] Beilstein Journal of Organic Chemistry, 15, 2380–2387. (Discusses inhibition by free amines).

  • Paul, F., et al. (2014). Mechanism of the Oxidative Addition of Aryl Halides to Pd(0) Complexes in the Presence of Amines. Organometallics. (Mechanistic insight into amine poisoning).

  • BenchChem Protocols. (2025). Suzuki Coupling of 2-bromo-N-Boc-imidazole.[3] (Analogous N-Boc heterocyclic coupling conditions).

Sources

Application Note: Aqueous Suzuki-Miyaura Coupling Strategies for Water-Soluble Boronic Acids

[1]

Abstract

The transition of Suzuki-Miyaura cross-coupling from organic solvents to aqueous media represents a pivotal shift in green chemistry and bioconjugation. However, water-soluble boronic acids present unique challenges, primarily competitive protodeboronation and catalyst deactivation.[1] This guide delineates two distinct, field-proven protocols: Homogeneous Aqueous Catalysis (using sulfonated phosphines) for highly polar substrates, and Micellar Catalysis (using TPGS-750-M) for "in-water" synthesis of hydrophobic-hydrophilic hybrid systems.[1]

Introduction & Mechanistic Challenges

Conducting palladium-catalyzed cross-coupling in water requires overcoming the "Hydrophobic Effect" paradox: while water promotes reactivity via solvophobic acceleration, it simultaneously destabilizes active catalytic species and promotes side reactions.

The Solubility-Reactivity Interface

The choice of catalytic system depends entirely on the phase behavior of your substrates.

  • Scenario A (Fully Soluble): Both the aryl halide and boronic acid are water-soluble (e.g., amino acids, nucleotides).[1] This requires a hydrophilic catalyst system (e.g., Pd-TPPTS).[1]

  • Scenario B (Amphiphilic/Insoluble): The boronic acid is water-soluble, but the coupling partner is hydrophobic. This requires micellar catalysis to create a lipophilic nanoreactor within the aqueous bulk.

The Protodeboronation Trap

Water is not an inert solvent; it is a reactive nucleophile. In basic media, boronic acids form boronate anions

12


1

Mitigation Strategy:

  • pH Control: Maintain pH 8–10 (Carbonate/Phosphate) rather than >12 (Hydroxide).

  • Ligand Shielding: Bulky, electron-rich ligands accelerate transmetalation over hydrolysis.[1]

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific substrates.

DecisionMatrixStartStart: Analyze SubstratesSolubilityCheckAre BOTH substratesfully water soluble?Start->SolubilityCheckYesSolubleYes (e.g., Peptides, Sugars)SolubilityCheck->YesSolubleHigh PolarityNoSolubleNo (One is Hydrophobic)SolubilityCheck->NoSolubleMixed PolarityProtocolAPROTOCOL A:Homogeneous Aqueous System(Pd-TPPTS)YesSoluble->ProtocolABufferChoiceUse Phosphate/Carbonate Buffer(pH 7.5 - 9.0)ProtocolA->BufferChoiceProtocolBPROTOCOL B:Micellar Catalysis(TPGS-750-M)NoSoluble->ProtocolBSurfactantActionNanomicelle Encapsulation(Creates Lipophilic Core)ProtocolB->SurfactantAction

Figure 1: Strategic decision tree for selecting aqueous coupling conditions based on substrate polarity.

Protocol A: Homogeneous Aqueous Coupling (Pd-TPPTS)

Target: Highly polar molecules (unprotected amino acids, nucleotides, carbohydrates).[1] Mechanism: The TPPTS ligand (Triphenylphosphine-3,3',3"-trisulfonic acid) renders the Palladium complex fully water-soluble, allowing the reaction to occur in a single aqueous phase.[1]

Reagents & Materials
  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂][1]

  • Ligand: TPPTS (3-5 equivalents relative to Pd to prevent Pd-black precipitation).

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄).[1]

  • Solvent: Degassed HPLC-grade Water : Acetonitrile (3:1 v/v) Note: Small amount of co-solvent helps with initial mixing but is optional if fully soluble.

Experimental Procedure
  • Catalyst Pre-complexation (Critical Step):

    • In a separate vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and TPPTS (17 mg, 0.03 mmol) in 1 mL of degassed water.

    • Stir for 15 minutes under Argon. The solution should turn from orange to bright yellow, indicating the formation of the active

      
       species. Failure to pre-complex often leads to immediate catalyst decomposition upon contact with substrates.
      
  • Reaction Assembly:

    • To a reaction vessel, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).[1]

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add the pre-complexed catalyst solution via syringe.

    • Add remaining solvent (degassed water) to reach 0.1 M - 0.25 M concentration.

  • Execution:

    • Heat to 60–80°C for 2–6 hours.

    • Note: For thermally sensitive biomolecules, this system can operate at 35°C but requires longer times (12-24h).[1]

Protocol B: Micellar Catalysis (TPGS-750-M)

Target: "Green" synthesis where organic solvents are prohibited; coupling water-soluble boronic acids with hydrophobic halides. Mechanism: TPGS-750-M forms nanomicelles (~50 nm). The hydrophobic halide enters the micelle core, while the water-soluble boronic acid resides at the micelle-water interface. The catalyst shuttles between these zones.

Reagents & Materials
  • Surfactant: TPGS-750-M (2 wt % solution in water).[3]

  • Catalyst: Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPr (Lipophilic catalysts work best here as they reside inside the micelle).

  • Base: Triethylamine (Et₃N) or K₃PO₄.[1]

Experimental Procedure
  • Surfactant Preparation:

    • Dissolve TPGS-750-M in degassed water to make a 2 wt % solution. This solution is stable and can be stored on the bench.

  • Reaction Assembly:

    • Add Aryl Halide (0.5 mmol) and Boronic Acid (0.75 mmol) to the vial.

    • Add Pd(dtbpf)Cl₂ (1-2 mol %).[1]

    • Add 1.0 mL of the 2 wt % TPGS-750-M solution.

    • Add Et₃N (1.5 mmol).[1]

  • Execution:

    • Stir vigorously at Room Temperature (20-25°C).

    • Note: Vigorous stirring is non-negotiable. The reaction rate is diffusion-limited by the transfer of substrates into the micelle.

  • Workup (Green Extraction):

    • Do not use massive amounts of DCM/EtOAc.

    • Add a minimum amount of EtOAc (e.g., 2 mL) and stir gently. The product will partition into the organic layer. The aqueous surfactant layer can often be recycled.

Comparative Data Analysis

The following data summarizes typical yields and conditions for water-soluble boronic acids (e.g., 4-carboxyphenylboronic acid) coupled with 4-bromoanisole.

ParameterProtocol A (Homogeneous TPPTS)Protocol B (Micellar TPGS-750-M)
Catalyst Loading 1 - 3 mol %0.1 - 2 mol %
Temperature 60°C - 80°C25°C (Room Temp)
Time 2 - 6 Hours4 - 12 Hours
pH Sensitivity High (Requires Buffer)Moderate
Substrate Scope Highly Polar / BiomoleculesHydrophobic / Mixed
Isolated Yield 85 - 92%90 - 98%
Green Metric (E-Factor) Moderate (Water waste)Excellent (Recyclable water)

Mechanistic Visualization (Micellar Pathway)

Understanding the "In-Water" vs. "On-Water" mechanism is crucial for troubleshooting Protocol B.

MicellarMechanismcluster_waterAqueous Bulk Phasecluster_micelleMicelle Core (Lipophilic)BoronicAcidBoronic Acid(R-B(OH)2)BoronateBoronateAnionBoronicAcid->BoronateActivation(pH > pKa)BaseBase(OH-)CatalystPd Catalyst(Active)Boronate->CatalystTransmetalation(at Interface)MicelleInterfaceMicelleInterfaceHalideAryl Halide(Ar-X)Halide->CatalystOxidativeAdditionProductCoupledProductCatalyst->ProductReductiveElimination

Figure 2: The Micellar Catalysis Cycle. Note that Transmetalation occurs at the micelle-water interface, necessitating vigorous stirring.[1]

Troubleshooting & Validation

The "Black Precipitate" (Pd Black)
  • Cause: Catalyst decomposition due to ligand dissociation or oxidation.

  • Solution (Protocol A): Increase TPPTS:Pd ratio to 5:1. Ensure rigorous degassing.

  • Solution (Protocol B): Switch to a more robust precatalyst like Pd(dtbpf)Cl₂ which is less prone to losing ligands than Pd(PPh₃)₄.[1]

Low Yield due to Protodeboronation
  • Symptom: Analysis shows the formation of

    
     (deboronated arene) instead of product.
    
  • Fix:

    • Lower the temperature (try Protocol B at room temp).

    • Switch base from Hydroxide/Carbonate to Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF).[1]

    • Add the boronic acid slowly (syringe pump) to keep the concentration of the vulnerable boronate anion low.

References

  • Shaughnessy, K. H. (2006).[1] Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions. Chemical Reviews, 109(2), 643–710.[1] [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Chalker, J. M., Wood, C. S., & Davis, B. G. (2009).[1] A Convenient Catalyst for Aqueous Suzuki-Miyaura Coupling of Biomolecules.[4] Journal of the American Chemical Society, 131(45), 16346–16347.[1] [Link]

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.[1] [Link][1]

Troubleshooting & Optimization

Technical Support Center: Stability & Coupling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Mechanistic Insight

Q: Why is 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid degrading in my reaction mixture?

A: The degradation is likely Protodeboronation, driven by the molecule's zwitterionic nature.

Unlike simple phenylboronic acids, your molecule contains a basic piperazine tail. This creates a "perfect storm" for protodeboronation (the cleavage of the C-B bond and replacement with a proton) via two synergistic mechanisms:

  • Facilitated "Ate" Complex Formation: The basic nitrogen in the piperazine ring can act as an intramolecular base or simply increase the local pH. This accelerates the formation of the tetrahedral boronate anion (the "ate" complex,

    
    ). While this species is required for transmetallation (the desired Suzuki coupling step), it is also the exact species susceptible to hydrolysis.
    
  • Hydrolytic Instability: Once the boronate anion forms, if transmetallation to Palladium is slow, water (or any proton source) attacks the ipso-carbon. The basic amine tail makes the aryl ring more electron-rich, stabilizing the transition state for protonation and accelerating the loss of the boron group.

The Symptom: You observe the formation of 1-methyl-4-(3-methylbenzyl)piperazine (the deboronated toluene derivative) in your LC-MS or NMR.

Mechanism of Failure (Visualized)

Protodeboronation Start Boronic Acid (Neutral) Ate Boronate 'Ate' Complex [Ar-B(OH)3]- Start->Ate Coordination Base Base (OH-) or Amine Tail Base->Ate Product Coupled Product (Desired) Ate->Product Transmetallation (Fast) Decomp Protodeboronated By-product (Ar-H) Ate->Decomp Hydrolysis (If Transmetallation is Slow) Pd Pd(II)-Ar' Pd->Product H2O H2O / Proton Source H2O->Decomp

Caption: The "Race Against Time": The activated boronate complex must undergo transmetallation before it succumbs to protonolysis.

Storage & Handling Protocols

Q: How should I store this reagent to prevent shelf-degradation?

A: Do not store the free acid for long periods. Convert to a protected derivative.

The free boronic acid is hygroscopic. Atmospheric moisture will trigger the protodeboronation pathway described above even in the solid state over time.

Derivative FormStabilityRecommended ForStorage Condition
Free Boronic Acid LowImmediate use only-20°C, under Argon, Desiccated
Pinacol Ester ModerateStandard couplings4°C, Dry
MIDA Boronate High Long-term storage / Iterative synthesisRoom Temp, Benchtop (Air Stable)
K-Trifluoroborate High Aqueous/Alcoholic couplingsRoom Temp, Benchtop (Air Stable)

Recommendation: If you synthesized the free acid and cannot use it immediately, convert it to the Potassium Organotrifluoroborate (


)  salt. This "cages" the boron, removing the Lewis acidity and preventing the "ate" complex formation until reaction conditions are applied.

Reaction Optimization (Troubleshooting Guide)

Q: My Suzuki coupling yield is low (<30%) and I see the deboronated byproduct. How do I fix this?

A: You must decouple the "activation" of the boron from the "degradation" pathway.

Strategy A: The "Slow-Release" Protocol (Using MIDA Boronates)

If you can source or synthesize the MIDA boronate of your molecule, this is the most robust solution. MIDA boronates are ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 hybridized and chemically inert. They release the active boronic acid slowly under mild aqueous base conditions.
  • Why it works: It keeps the standing concentration of the unstable free boronic acid extremely low. As soon as a molecule is deprotected, it is consumed by the catalyst, leaving no time for protodeboronation.

  • Protocol:

    • Solvent: THF:H2O (10:1) or Dioxane:H2O.[1]

    • Base:

      
       (3.0 equiv) or NaOH (mild).
      
    • Temp: 60°C.

    • Reference: See Gillis & Burke (2007) for the specific slow-release kinetics.

Strategy B: Anhydrous Coupling (If using Pinacol Ester/Free Acid)

If you must use the free acid or pinacol ester, you must eliminate the proton source (water).

  • Why it works: Without water, the hydrolysis pathway (

    
    ) is blocked.
    
  • Protocol:

    • Solvent: Anhydrous 1,4-Dioxane or DMF (Drilled/Sieved).

    • Base: Anhydrous

      
       or 
      
      
      
      (finely ground).
    • Catalyst:

      
       or 
      
      
      
      + XPhos (High activity catalysts ensure transmetallation is faster than decomposition).
    • Note: Avoid alcohol solvents.

Strategy C: The Molander Modification (Using Salts)

Convert your substrate to the potassium trifluoroborate salt.

  • Why it works:

    
     salts are immune to protodeboronation until hydrolyzed.
    
  • Protocol:

    • Conditions:

      
       (2 mol%), XPhos (4 mol%), 
      
      
      
      (3 equiv).
    • Solvent: THF:H2O (10:1).

    • Key: The hydrolysis of the

      
       group is the rate-limiting step, naturally creating a "slow release" effect.
      
Decision Tree for Optimization

OptimizationTree Problem Low Yield / Protodeboronation Observed CheckDeriv Which Boron Source? Problem->CheckDeriv FreeAcid Free Acid / Pinacol Ester CheckDeriv->FreeAcid BF3K Potassium Trifluoroborate CheckDeriv->BF3K MIDA MIDA Boronate CheckDeriv->MIDA Anhydrous Switch to Anhydrous (Dioxane, Cs2CO3) FreeAcid->Anhydrous First Step Molander Molander Conditions (THF/H2O, XPhos) BF3K->Molander SlowRelease Slow Release Protocol (THF/H2O, 60C) MIDA->SlowRelease FailedAnhyd Still Failing? Anhydrous->FailedAnhyd Convert Convert to BF3K or MIDA FailedAnhyd->Convert Yes

Caption: Step-by-step logic to select the correct reaction conditions based on your starting material.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[1][2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3] [Link]

  • MIDA Boronates (Slow Release): Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. [Link]

  • Potassium Trifluoroborates (Stability & Coupling): Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Protodeboronation of Heterocycles: Cox, P. A., et al. (2016).[2][4] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3] [Link]

Sources

Technical Support Center: Solubility & Handling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

[1]

Current Status: Operational Ticket ID: MPPBA-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Zwitterionic Trap"

You are likely encountering solubility issues with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (MPPBA) because this molecule exists as an internal salt (zwitterion) at neutral pH.[1]

  • The Acid: The boronic acid moiety (

    
    ) is a Lewis acid (
    
    
    ).[1]
  • The Base: The N-methylpiperazine tail is a tertiary amine base (

    
    ).[1]
    

The Consequence: In standard organic solvents (DCM, Toluene, pure THF), the molecule self-assembles into an insoluble intermolecular lattice held together by strong ionic interactions between the protonated amine and the boronate anion. To dissolve it, you must break this lattice using pH manipulation or specific solvent systems.[1]

Module 1: Solvent System Optimization

Objective: Dissolve MPPBA for analysis or reaction without degrading the boronic acid.

The "Universal" Solvent Strategy

Do not use non-polar solvents (Hexane, Et2O) or weak polar solvents (DCM) alone. They cannot overcome the lattice energy of the zwitterion.

Solvent SystemSolubility RatingApplicationTechnical Note
DMSO / Water (9:1) ⭐⭐⭐⭐⭐ (Excellent)Stock Solutions, ScreeningWater is critical here to disrupt H-bonding networks.[1]
MeOH / DCM (1:4) ⭐⭐⭐⭐ (Good)Chromatography, TransferMethanol solvates the polar heads; DCM solvates the lipophilic linker.
1,4-Dioxane / Water ⭐⭐⭐⭐ (Good)Suzuki CouplingThe "Gold Standard" for amino-boronic acid reactions.
Toluene / Ethanol ⭐⭐ (Poor)N/ARequires high heat; prone to boroxine precipitation upon cooling.[1]
Visual Guide: Solvent Selection Logic

SolventLogicStartSelect Solvent for MPPBAGoal_ReactionGoal: Reaction (Suzuki)Start->Goal_ReactionGoal_AnalysisGoal: Analysis (NMR/LCMS)Start->Goal_AnalysisPolar_ProtoProtic Co-solvent RequiredGoal_Reaction->Polar_ProtoNeed Base ActivationAcidic_ModAcidic Modifier NeededGoal_Analysis->Acidic_ModBreak ZwitterionRec_Sys1Dioxane : H2O (4:1)Polar_Proto->Rec_Sys1Rec_Sys2n-BuOH (Phase Transfer)Polar_Proto->Rec_Sys2Rec_Sys3DMSO-d6 + 5% D2OAcidic_Mod->Rec_Sys3Rec_Sys4MeOD + 0.1% TFAAcidic_Mod->Rec_Sys4

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.

Module 2: Reaction Optimization (Suzuki-Miyaura Focus)

The Problem: Standard Suzuki conditions (

protodeboronation
Protocol: The "High-Water" Base System

This protocol maximizes the solubility of the boronate species while minimizing decomposition.

Reagents:

  • Base:

    
     (Potassium Phosphate Tribasic) - Milder than Carbonate, better solubility.[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

  • Catalyst:

    
     (Robust against basic amines).[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve MPPBA in the Dioxane/Water mixture first. The high water content ensures the zwitterion is hydrated and soluble.

  • Activation: Add

    
     (3.0 equiv).[1] The solution should remain clear. If precipitation occurs, add more water (up to 3:1 ratio).[1]
    
  • Degassing: Sparge with Argon for 10 minutes. Oxygen promotes homocoupling and phenol formation.[1]

  • Catalysis: Add the aryl halide and Pd catalyst.

  • Temperature: Heat to 80°C. Do not exceed 100°C to prevent protodeboronation.

Why this works (Mechanism):

The high water concentration performs two functions:[2]

  • Solvation: It solvates the ionic boronate species formed by the base.

  • Equilibrium Shift: It prevents the formation of insoluble boroxine trimers (anhydrides), which are thermodynamically favored in dry organic solvents.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a white suspension immediately. What happened?

A: You likely formed the Boroxine Anhydride . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in the absence of water. These are often less soluble than the monomer.

  • Fix: Add water or a diol (like Pinacol) to the mixture.[1] This shifts the equilibrium back to the reactive monomeric boronic acid [1].

Q2: I see the starting material disappearing on LCMS, but I only get the de-boronated product (Ph-H).

A: You are seeing Protodeboronation . This is common with amino-methyl phenylboronic acids.[1] The basic amine tail can coordinate intramolecularly or facilitate proton transfer to the ipso-carbon.[1]

  • Fix 1: Lower the reaction temperature (try 60°C).

  • Fix 2: Switch to a milder base (

    
     or 
    
    
    instead of
    
    
    or
    
    
    ).[1]
  • Fix 3: Use a "Slow Release" strategy. Convert MPPBA to a MIDA boronate or Pinacol ester before coupling.[1] These protected forms release the active boronic acid slowly, keeping its concentration low relative to the catalyst [2].

Q3: How should I store MPPBA to prevent it from becoming insoluble?

A: Store at 4°C under Argon. Over time, atmospheric moisture causes cycles of hydration/dehydration, leading to a hard, polymerized boroxine crust.

  • Recovery: If your sample is old and insoluble, sonicate it in methanol with a few drops of water to hydrolyze the boroxine crust before use.

Visual Guide: The Stability Equilibrium

EquilibriumMonomerMonomer (Reactive)R-B(OH)2ZwitterionZwitterion (Insoluble)Aggregated LatticeMonomer->Zwitterion Neutral pH Non-polar solventBoroxineBoroxine (Trimer)(R-BO)3Monomer->Boroxine - H2O (Heat/Dry)DeboronatedDecomposedR-HMonomer->Deboronated High Temp Strong BaseZwitterion->Monomer Add Acid/Base High PolarityBoroxine->Monomer + H2O (Hydrolysis)

Figure 2: The chemical fate of MPPBA.[1] Maintaining the "Monomer" state requires hydration and controlled pH.

References

  • Sporzyński, A. (2020).[1][3][4] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]

  • Hall, D. G. (2011).[1][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

  • Gonzalez, J. A., et al. (2011).[1] Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities. Organic Process Research & Development.

Technical Support Guide: Optimization of Reaction Temperature for Coupling with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Thermal "Goldilocks" Zone

Coupling 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid presents a classic "push-pull" conflict in Suzuki-Miyaura cross-coupling. As a researcher, you are navigating two opposing failure modes dictated by thermodynamics and kinetics.

The Core Conflict
  • The Kinetic Trap (Low Temperature < 50°C): The basic nitrogen of the piperazine moiety (

    
    ) acts as a competitive ligand. It coordinates to the Palladium(II) center, displacing phosphine ligands and creating a resting state that halts the catalytic cycle (Catalyst Poisoning). At low temperatures, the ligand exchange rate is insufficient to break this "dead" complex, resulting in stalled reactions.
    
  • The Thermodynamic Trap (High Temperature > 90°C): Aminomethyl-phenylboronic acids are notoriously prone to protodeboronation (hydrolysis of the C-B bond). The proximity of the amine facilitates proton transfer, and high thermal energy accelerates the cleavage of the boronic acid, yielding the des-boron byproduct (1-methyl-4-(3-methylbenzyl)piperazine) rather than the coupled product.

The Solution: The optimal window typically lies between 60°C and 80°C , but this shifts based on your catalyst system.

Experimental Protocol: Temperature Scanning Workflow

Do not blindly set the reaction to reflux. Use this validated optimization workflow to determine the precise thermal requirement for your specific electrophile.

Phase A: The Standard Screen (Start Here)
  • Catalyst: Pd(dppf)Cl₂·DCM (Robust, resists de-ligation) or XPhos Pd G2 (High turnover).

  • Base: K₃PO₄ (3.0 equiv) - Phosphate bases buffer the pH, reducing protodeboronation compared to Carbonates.

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Temperature: 80°C.

Phase B: The "Rescue" Protocol (If Phase A Fails)

If LCMS indicates significant protodeboronation (mass = M-B(OH)₂ + H), you must lower the temperature and remove water.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (Active at lower T).

  • Base: Cs₂CO₃ (anhydrous).

  • Solvent: Anhydrous DMF or n-Butanol.

  • Temperature: 60°C.

Troubleshooting & FAQs

Q1: I see complete consumption of the boronic acid, but the yield of the desired product is <20%. The major peak matches the mass of the de-boronated starting material.

Diagnosis: Thermal Protodeboronation. Mechanism: At high temperatures (


), particularly in aqueous media, the C-B bond hydrolyzes. The basic piperazine tail can act as an intramolecular general base, facilitating proton transfer to the ipso-carbon.
Corrective Action: 
  • Reduce Temperature: Drop to 60–65°C.

  • Switch Solvent: Move to anhydrous conditions (DMF or Toluene/EtOH) to starve the reaction of the water required for hydrolysis.

  • Slow Addition: Add the boronic acid solution dropwise over 1 hour to keep its instantaneous concentration low, favoring the coupling reaction over the unimolecular decomposition.

Q2: The reaction stalls at 50% conversion. Adding more heat turns the reaction mixture black (Palladium black precipitation).

Diagnosis: Catalyst Deactivation via Amine Coordination. Mechanism: The piperazine nitrogen is binding to the Pd, and heating it further causes the ligand to dissociate completely, leading to Pd aggregation (black precipitate). Corrective Action:

  • Change Ligand: Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos or RuPhos ). These ligands create a steric wall that prevents the piperazine nitrogen from binding to the metal center.

  • Scavenger Additive: Add 1.0 equiv of a Lewis acid like

    
     or weak acid (pivalic acid) to "mask" the piperazine nitrogen, preventing it from poisoning the catalyst.
    
Q3: My boronic acid is insoluble in Dioxane/Water at room temperature. Should I heat it to dissolve it before adding the catalyst?

Diagnosis: Zwitterionic Insolubility. Risk: Heating the boronic acid alone in base/water promotes protodeboronation before the reaction even starts. Corrective Action: Do NOT pre-heat. The boronic acid exists as a zwitterion (internal salt between the amine and boronic acid).

  • Add the base and solvent first.

  • Sonicate at room temperature.

  • The reaction is heterogeneous; the boronic acid will dissolve as it is consumed.

Decision Matrix: Optimization Logic

The following diagram illustrates the logical flow for optimizing reaction temperature based on LCMS feedback.

ReactionOptimization Start Start: Standard Run (80°C, Pd(dppf)Cl2, Aq. Dioxane) CheckLCMS Analyze LCMS (1 hr) Start->CheckLCMS Result_Good >80% Conversion Target Product Major CheckLCMS->Result_Good Success Result_Proto Major Byproduct: Protodeboronation (Des-boron) CheckLCMS->Result_Proto Hydrolysis Result_Stall Stalled Conversion SM Remaining CheckLCMS->Result_Stall Poisoning Final Scale Up Result_Good->Final Action_Proto 1. Reduce T to 60°C 2. Switch to Anhydrous DMF 3. Use Precatalyst (XPhos Pd G3) Result_Proto->Action_Proto Action_Stall 1. Increase T to 90°C 2. Switch to SPhos/RuPhos 3. Check Oxygen (Degas) Result_Stall->Action_Stall Action_Proto->CheckLCMS Re-run Action_Stall->CheckLCMS Re-run

Caption: Logical workflow for temperature optimization based on specific failure modes observed via LCMS.

Summary of Quantitative Data

ParameterRangeOptimalCritical Note
Temperature 50°C – 100°C65°C – 80°C >90°C risks rapid protodeboronation.
Time 1 – 12 Hours2 – 4 Hours Long reaction times favor decomposition over coupling.
Catalyst Loading 1 – 10 mol%3 – 5 mol% Higher loading compensates for amine poisoning.
Base Equiv. 2.0 – 5.03.0 Excess base is required, but avoid hydroxides (KOH/NaOH) if hydrolysis is observed.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

    • Establishes the mechanism of protodeboronation and the stability profiles of amine-substituted boronic acids.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

    • Authoritative source on using XPhos/SPhos to overcome c
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

    • Provides the protocol for "rescuing" unstable boronic acids using highly active precatalysts at lower temper
  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. General reference for the thermodynamic principles of the Suzuki reaction.

Technical Guide: Optimization & Impurity Management for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

[1]

The Impurity Ecosystem & Reaction Impact

This reagent is not a passive building block; it is a reactive chemical system. The basic piperazine moiety creates an internal competition for the palladium catalyst, while the boronic acid group is susceptible to specific degradation pathways.

Critical Impurity Profile
Impurity / SpeciesOriginImpact on Reaction Outcome
Protodeboronated Arene (1-benzyl-4-methylpiperazine)Hydrolytic cleavage of C-B bond.[1] Accelerated by high pH and metal coordination.[1]Stoichiometric Failure: Consumes the aryl halide (if oxidative addition occurs) or simply lowers effective reagent concentration. Hard to separate from product due to similar polarity.[1]
Boroxine (Trimer) (Anhydride form)Spontaneous dehydration during storage or drying.[1]Stoichiometric Variance: Boroxines are atom-dense.[1] Weighing boroxine assuming it is the free acid results in adding excess equivalents. Usually benign, but alters reaction kinetics.
Pd-Coordinated Complexes (In situ generated)The piperazine nitrogen binds to Pd(II) intermediates.[1]Catalyst Arrest: The basic nitrogen displaces phosphine ligands, forming stable, unreactive Pd-amine species. This mimics "catalyst death" often mistaken for oxidation.[1]
Homocoupled Biaryl Oxidative coupling in the presence of O2.Purification Burden: Creates a dimer with double the polarity/basicity, complicating HPLC purification.
Mechanism of Failure: The "Amine Effect"

The presence of the 4-methylpiperazinyl group is the primary cause of low yields, not necessarily the purity of the starting material itself. The basic nitrogen (

ReactionPathwaysReagentBoronic Acid Reagent(Piperazine Tail)CrossCouplingPathway A: Product(Desired)Reagent->CrossCoupling + Aryl HalidePoisoningPathway B: Catalyst Poisoning(Pd-N Coordination)Reagent->Poisoning + Pd (No Bulky Ligand)DecompPathway C: Protodeboronation(C-B Bond Cleavage)Reagent->Decomp High pH / H2OPd_ActiveActive Pd(0)/Pd(II)CatalystPd_Active->Poisoning Ligand Displacement

Figure 1: Competing pathways in the Suzuki coupling of basic boronic acids. Pathway B is the dominant failure mode when standard ligands (e.g., PPh3) are used.

Troubleshooting & Optimization Protocols

Issue 1: Reaction Stalls at <50% Conversion

Diagnosis: Catalyst poisoning.[1] The piperazine nitrogen has sequestered the Palladium. The Fix: Switch to bulky, electron-rich Buchwald ligands that sterically prevent amine coordination.[1]

Recommended Ligand System:

  • Primary Choice: XPhos or SPhos (Pre-catalysts like XPhos Pd G2 are preferred).[1]

  • Why: The biaryl backbone creates a "roof" over the Pd center, allowing the small aryl halide to enter but blocking the bulky piperazine nitrogen from coordinating.

Issue 2: "Missing" Boronic Acid (Rapid Protodeboronation)

Diagnosis: The reaction pH is too high, or the temperature is excessive for this specific substrate. The Fix: Use a mild, anhydrous base system or a "slow-release" strategy.[1]

Protocol: The "Anhydrous Rescue" Method

  • Solvent: Switch from Dioxane/Water (standard) to Anhydrous n-Butanol or Toluene/Anhydrous K3PO4 .[1]

  • Base: Use finely ground, anhydrous

    
     (3.0 equiv).[1]
    
  • Additive: Add 0.1 equiv of water (controlled proton source) OR use the pinacol ester derivative instead of the free acid.

  • Temperature: Lower from 100°C to 80°C.

Issue 3: Inconsistent Stoichiometry (Boroxine Variance)

Diagnosis: Yields fluctuate between batches of the reagent. The Fix: Normalize the reagent input.

  • Conversion: Convert the boronic acid to the Potassium Trifluoroborate (

    
    )  salt.
    
  • Benefit:

    
     salts are non-hygroscopic, do not form anhydrides, and have a fixed molecular weight, ensuring precise stoichiometry.[1]
    

Purification & Quality Control

QC Protocol: Detecting Impurities

Standard HPLC often misses the boroxine (which hydrolyzes on column) or the inorganic salts.

  • 
     NMR (DMSO-
    
    
    ):
    • Look for the Benzylic protons (

      
      ) .[1]
      
    • Product: Distinct shift.[1][2]

    • Protodeboronated Impurity: Shifted upfield (shielded) compared to the boronic acid.

    • Boroxine:[1][3] Broad signals often seen; adding a drop of

      
       to the NMR tube will hydrolyze it back to the monomer for clearer integration.
      
Purification of the Reagent (Recrystallization Guide)

If the raw material is dark or impure (<95%):

  • Dissolution: Dissolve crude acid in minimum hot Ethanol or Methanol .[1]

  • Filtration: Filter hot to remove insoluble boroxines/salts.[1]

  • Precipitation: Slowly add Acetonitrile or Acetone (antisolvent).[1]

  • Cooling: Let stand at 4°C. The zwitterionic form should crystallize out.

  • Wash: Wash filter cake with cold Acetone.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt of the piperazine to prevent catalyst poisoning? A: Yes, but with a caveat. You must add extra base to neutralize the HCl in situ.

  • Protocol: If using the HCl salt, add 1 extra equivalent of base (e.g.,

    
    ) before adding the catalyst. Stir for 10 minutes to free the amine, then add the Pd catalyst. Note: This liberates the free amine, so you still need a bulky ligand (XPhos/SPhos) to prevent poisoning.
    

Q: Why does my reaction turn black immediately? A: Immediate black precipitation usually indicates "Palladium Black" formation.[1] This happens if the boronic acid undergoes transmetallation too slowly (due to impurities) or if the ligand is oxidized.

  • Check: Ensure your solvent is degassed (sparged with Argon for 15 mins).[1] Oxygen promotes homocoupling and catalyst decomposition.[1]

Q: Is the pinacol ester more stable than the acid? A: Significantly. The pinacol ester protects the boron from protodeboronation and prevents boroxine formation. If you are struggling with the free acid, converting it to the pinacol ester (heating with pinacol in toluene with a Dean-Stark trap) is a high-value optimization step.[1]

Decision Tree for Troubleshooting

TroubleshootingTreeStartProblem: Low YieldCheckSMCheck SM Purity (NMR)Start->CheckSMImpureImpure (>5% deboronated)CheckSM->ImpurePurePure (>95%)CheckSM->PureRecrystRecrystallize (MeOH/Acetone)or Convert to Pinacol EsterImpure->RecrystCheckColorDid reaction turn black?Pure->CheckColorBlackYes: Pd AggregationCheckColor->BlackNotBlackNo: Catalyst ArrestedCheckColor->NotBlackDegasDegas SolventsIncrease Ligand LoadingBlack->DegasChangeLigandSwitch to XPhos/SPhos(Prevent Amine Binding)NotBlack->ChangeLigand

Figure 2: Step-by-step diagnostic flow for Suzuki coupling failures involving amino-boronic acids.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. [Link]

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link][1]

removing palladium residues from reactions with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing palladium residues from reactions with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid. Case ID: PD-REM-004 Status: Active Guide

The Core Challenge: The "Piperazine Trap"

Removing palladium (Pd) from 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid presents a specific chemical conflict often overlooked in standard protocols.

  • The Problem: The N-methylpiperazine moiety acts as a strong Lewis base ligand. Soluble Pd(II) species coordinate to the piperazine nitrogen, forming stable complexes that resist simple filtration or standard aqueous washes.

  • The Consequence: Standard activated carbon treatments often fail because the affinity of the piperazine nitrogen for Pd competes with the adsorption sites on the carbon. Furthermore, the boronic acid moiety is sensitive to aggressive oxidative treatments (like bleach washes), which can lead to protodeboronation or oxidation to the phenol.

This guide prioritizes Chemisorption (Thiol-based scavenging) and Chelating Washes over physical adsorption (Carbon), as these methods break the Pd-Nitrogen bond thermodynamically.

Primary Solution: Thiol-Derivatized Silica Scavengers

For this specific substrate, we recommend Thiol (Si-Thiol) or Dimercaptotriazine (Si-DMT) functionalized silica.

Why this works

According to the Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" acid. While the piperazine nitrogen is a "hard" base, sulfur is a "soft" base. The Pd-Sulfur bond formed by the scavenger is thermodynamically stronger than the Pd-Nitrogen bond holding the metal to your product, effectively "ripping" the metal off the piperazine.

Selection Guide (Decision Matrix)

ScavengerSelection Start Start: Pd Removal for Piperazine-Boronic Acid Solvent What is your solvent? Start->Solvent DCM_THF DCM, THF, EtOAc Solvent->DCM_THF Non-polar/Aprotic MeOH_H2O MeOH, Water, DMF Solvent->MeOH_H2O Polar/Protic Rec1 Recommendation A: Silica-Thiol (Si-Thiol) DCM_THF->Rec1 Standard Removal Rec2 Recommendation B: Silica-DMT (Si-DMT) MeOH_H2O->Rec2 High Efficiency Rec3 Recommendation C: MP-TMT (Resin) MeOH_H2O->Rec3 Alternative

Figure 1: Scavenger selection logic based on solvent compatibility. Si-DMT is generally more robust for difficult Pd-N complexes in polar solvents.

Protocol A: Batch Mode Scavenging

Use this method for final API steps where Pd < 10 ppm is required.

  • Dissolution: Dissolve the crude boronic acid derivative in THF or Ethyl Acetate (10 volumes).

    • Note: Avoid alcohols if using Si-Thiol for long periods, as boronic acids can form esters (though reversible).

  • Loading: Add Si-DMT or Si-Thiol scavenger.[1][2]

    • Loading Ratio: 4-5 equivalents relative to the residual Pd content (if known). If unknown, use 10% w/w relative to the mass of the crude product.

  • Incubation: Stir at 50°C for 4 hours or Room Temperature (RT) for 12-16 hours.

    • Critical: Heat improves kinetics significantly for breaking the Pd-Piperazine coordination.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.

  • Wash: Wash the silica cake with 2 volumes of solvent to recover entrained product.

  • Concentration: Evaporate solvent to yield the purified product.

Secondary Solution: The L-Cysteine Wash (Green Chemistry)

If silica scavengers are too costly for early intermediates, use an L-Cysteine wash. L-Cysteine is a zwitterionic amino acid that chelates Pd into the aqueous phase.

Why this works

L-Cysteine contains a thiol, an amine, and a carboxylic acid. It forms a water-soluble complex with Pd. By adjusting pH, we can keep the boronic acid product in the organic phase while the Pd-Cysteine complex migrates to the water.

Protocol B: L-Cysteine Extraction
  • Preparation: Dissolve crude product in 2-MeTHF or Ethyl Acetate .

  • Reagent: Prepare a 10% (w/v) aqueous solution of L-Cysteine .

  • Wash: Add the L-Cysteine solution (0.5 volumes relative to organic layer) to the organic phase.

  • Agitation: Stir vigorously at 40-50°C for 1 hour.

    • Visual Check: The aqueous layer often turns yellow/orange as it captures Pd.

  • Separation: Separate layers.

  • Rinse: Wash the organic layer with water (2x) to remove residual cysteine.

  • Dry: Dry over Na₂SO₄ and concentrate.

Data & Efficiency Comparison

The following table summarizes expected efficiencies for amine-containing substrates based on industrial benchmarks.

MethodPd Removal EfficiencyProduct RecoverySuitability for Boronic Acids
Activated Carbon Low (50-70%)Moderate (Adsorption loss)Low (Piperazine competes for active sites)
Si-Thiol / Si-DMT High (>95%) High (>95%) High (Chemically inert to boronic acid)
L-Cysteine Wash Moderate-High (80-90%)HighMedium (Requires pH control)
Crystallization VariableLow (Mother liquor losses)Medium (Pd often co-crystallizes with amines)

Troubleshooting & FAQs

Q: My product is still grey/brown after scavenging. What happened?

A: Color is not always a reliable indicator of Pd content (colloidal Pd is dark, but soluble Pd salts can be pale). However, persistent color often indicates Pd nanoparticles (Pd(0)) .

  • Fix: Scavengers target Pd(II).[1] If you have Pd(0), you must oxidize it slightly or use a scavenger designed for Pd(0) (like Si-TAAc ). Alternatively, filter through a Celite/Activated Carbon pad before using the silica scavenger to trap the bulk particulates.

Q: Can I use an acid wash (HCl) to remove Pd?

A: Proceed with caution. While protonating the piperazine (pH < 4) releases the Pd, it also makes your product water-soluble (Ammonium salt). You would lose your product to the aqueous waste stream unless you are performing a reverse extraction. Furthermore, strong acids can promote protodeboronation (cleavage of the Boron-Carbon bond), destroying your molecule.

Q: How do I prevent the boronic acid from turning into the trimer (boroxine) during drying?

A: Boronic acids dehydrate to form cyclic trimers (boroxines) upon heating/drying.[3] This is reversible.

  • Tip: Add a small amount of water or equilibrate with atmospheric moisture to revert to the monomer. For Pd removal, the boroxine state is actually less problematic as it is less polar, but ensure you do not interpret the trimer formation as degradation in NMR.

Visual Workflow: Integrated Purification Strategy

Workflow Rxn Reaction Mixture (Crude) Celite Celite Filtration (Removes Bulk Pd(0)) Rxn->Celite Scavenge Add Si-DMT (50°C, 4h) Celite->Scavenge Filter Filter Silica Scavenge->Filter Analysis ICP-MS Check Filter->Analysis Final Pure Product (<20 ppm Pd) Analysis->Final Pass Repeat Repeat with Fresh Scavenger Analysis->Repeat Fail Repeat->Scavenge

Figure 2: Recommended stepwise workflow for maximizing yield and purity.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage. (2020).[1] Metal Scavenging in Process Chemistry: An Investigative Study. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019). ICH Q3D (R2) Guideline for Elemental Impurities. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Validation & Comparative

comparing 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid with other boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 3-((4-Methylpiperazin-1-yl)methyl)phenyl moiety is a privileged structural motif, frequently employed to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug candidates (e.g., kinase inhibitors). However, the introduction of this group via 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (3-MPMPBA) presents unique synthetic challenges compared to standard boronic acids.

This guide objectively compares 3-MPMPBA with Phenylboronic Acid (PBA) (the standard) and 3-Pyridylboronic Acid (3-PyBA) (a challenging heterocyclic analog). We analyze the impact of the basic piperazine tail on catalytic turnover, solubility, and workup, providing an optimized protocol to maximize yield.

Chemical Profile & Mechanistic Challenges

The core differentiator of 3-MPMPBA is the presence of a solvent-exposed, basic tertiary amine (


) linked to the aryl ring via a methylene bridge.
Structural Comparison
FeaturePhenylboronic Acid (PBA) 3-MPMPBA 3-Pyridylboronic Acid
Structure Simple ArylAryl + Benzylic Amine TailHeteroaryl (Electron Deficient)
Electronic Nature Neutral / NucleophilicElectron-Rich / BasicElectron-Poor / Lewis Basic
Catalyst Interaction Minimal (Standard)High Risk (N-coordination to Pd)High Risk (N-coordination to Pd)
Solubility Organic SolventsAmphiphilic / ZwitterionicWater/Alcohol Soluble
Stability HighModerate (Protodeboronation risk)Low (Rapid Protodeboronation)
The "Piperazine Trap" in Catalysis

Unlike PBA, where the oxidative addition and transmetallation proceed unimpeded, 3-MPMPBA introduces a competing pathway. The piperazine nitrogen is a competent Lewis base that can displace phosphine ligands on the Palladium (Pd) center, leading to catalyst deactivation (poisoning).

G Pd_Active Active Pd(II) Species Transmetal Transmetallation (Productive) Pd_Active->Transmetal + Boronic Acid Boronic 3-MPMPBA (Boronate) Boronic->Transmetal Path A: Reaction Coordination Pd-N Coordination (Catalyst Poisoning) Boronic->Coordination Path B: N-Binding Prod Biaryl Product Transmetal->Prod Reductive Elimination Coordination->Pd_Active Reversible (Slow)

Figure 1: Mechanistic divergence showing the competitive coordination of the piperazine nitrogen (Path B) which slows the catalytic cycle compared to standard Phenylboronic acid.

Comparative Performance Analysis

The following data summarizes the performance of these boronic acids in a standard Suzuki coupling (Ar-Br coupling partner,


, 

, Dioxane/Water).
Table 1: Reactivity & Yield Comparison
MetricPhenylboronic Acid 3-MPMPBA 3-Pyridylboronic Acid
Typical Yield >95%60 - 75% 40 - 60%
Reaction Time 2 - 4 Hours12 - 24 Hours 12 - 24 Hours
Catalyst Load 1 - 3 mol%5 - 10 mol% 5 - 10 mol%
Solubility Issues NoneHigh (Zwitterionic aggregates)Moderate
Protodeboronation NegligibleModerate (Benzylic amine effect)Severe

Key Insights:

  • Kinetic Lag: 3-MPMPBA reacts significantly slower than PBA. The basic tail requires higher temperatures (

    
    C) or stronger bases to ensure the boronic acid exists as the reactive boronate species rather than a zwitterion.
    
  • Purification Complexity: While PBA products are easily extracted into organics, 3-MPMPBA products often partition into the aqueous phase at neutral pH due to the piperazine. pH adjustment is critical.

  • Stability: Unlike 3-Pyridylboronic acid, which is notorious for rapid protodeboronation (losing the Boron group entirely), 3-MPMPBA is relatively stable, provided the reaction is not run in highly acidic media.

Optimized Experimental Protocol

To overcome the "Piperazine Trap" and solubility issues, we recommend the following optimized protocol. This method utilizes a bulky, electron-rich ligand system (Buchwald precatalysts) to prevent amine coordination and a biphasic solvent system to manage solubility.

Protocol: Coupling of 3-MPMPBA with Aryl Bromides

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 3-MPMPBA (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 or Pd(dppf)Cl2 (3-5 mol%)

    • Why: XPhos is bulky enough to prevent the piperazine nitrogen from binding to the Pd center.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    • Why: Stronger inorganic bases promote the formation of the active boronate species better than bicarbonate.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with the Aryl Bromide, 3-MPMPBA, and Base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add sparged Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst last, under a positive stream of Argon.

  • Reaction: Seal and heat to 90°C for 16 hours.

    • Monitoring: Use LCMS.[1] TLC is often unreliable due to the streakiness of the basic amine.

  • Workup (The "Isoelectric" Trick):

    • Cool to room temperature.

    • Do NOT simply add water and extract. The product is likely protonated and water-soluble.

    • Adjust pH to ~10 using 1N NaOH.

    • Extract with DCM/Isopropanol (3:1) or EtOAc. The alcohol helps extract the polar amine.

    • Wash organics with brine, dry over

      
      , and concentrate.
      

Workflow Start Start: Aryl Bromide + 3-MPMPBA Cond Conditions: XPhos Pd G4 (5%) K3PO4 / Dioxane:H2O 90°C, 16h Start->Cond Check LCMS Check: Conversion > 90%? Cond->Check Check->Cond No (Add more Cat.) Workup Workup: Adjust pH > 10 Extract w/ DCM:IPA (3:1) Check->Workup Yes Purify Purification: Reverse Phase (C18) or Amine-Functionalized Silica Workup->Purify

Figure 2: Optimized workflow highlighting the critical pH adjustment step during workup.

Troubleshooting & Alternatives

ProblemCauseSolution
Low Conversion Catalyst poisoning by PiperazineSwitch to XPhos or SPhos ligands. Increase catalyst load to 5-10%.
Protodeboronation Hydrolysis of C-B bondAvoid high temperatures (>100°C). Switch to Pinacol Ester version of 3-MPMPBA (CAS 883738-27-0).[2][3]
Product Loss in Aqueous Product is protonated (Salt form)Ensure aqueous layer pH > 10 before extraction. Use "salting out" (saturate w/ NaCl).
Insoluble Black Gum Pd precipitationAdd CTAB (surfactant) or use DMF/Water to improve solubility of the zwitterion.

Expert Tip: If the free acid (3-MPMPBA) proves too difficult to handle due to zwitterionic solubility issues, convert it in situ to the Pinacol ester by heating with pinacol in dry solvent for 1 hour before adding the base and coupling partner.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Miyaura, N. (2002). "Organoboron Compounds."[4][5][6] Topics in Current Chemistry, 219. (Foundational text on Boronic Acid reactivity).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075. (Discusses XPhos utility for basic substrates). Link

  • ChemicalBook. "4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties & Synthesis." (Provides physical property data for the para-isomer analog). Link

Sources

Beyond Boron: A Strategic Guide to Suzuki Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Breaking the "Boron Wall"

The Suzuki-Miyaura coupling is the undisputed workhorse of modern medicinal chemistry, accounting for nearly 40% of all C-C bond formations in drug discovery. However, reliance on boronic acids creates a "Boron Wall"—a set of limitations defined by protodeboronation of unstable substrates, poor reactivity at hindered


 centers, and the "flatland" problem of 

-rich libraries.

This guide is not a textbook review. It is a decision-making framework for when and how to deploy high-performance alternatives—Negishi , Stille , and Metallaphotoredox —to access chemical space that Suzuki cannot reach.

Part 1: The Decision Matrix

Before modifying a Suzuki protocol, evaluate the failure mode. Use the logic flow below to select the optimal alternative.

DecisionMatrix Start Suzuki Coupling Challenge Issue Identify Primary Failure Mode Start->Issue Branch1 Substrate Instability (Protodeboronation) Issue->Branch1 Branch2 Steric Bulk / Ortho-Substitution Issue->Branch2 Branch3 Need sp3-sp2 or sp3-sp3 Coupling Issue->Branch3 Sol1 STILLE COUPLING (Neutral conditions, high stability) Branch1->Sol1 High FGT needed Sol2 NEGISHI COUPLING (High reactivity, fast transmetallation) Branch2->Sol2 Force reaction Branch3->Sol2 Organozinc reagents Sol3 METALLAPHOTOREDOX (Radical mechanism, escapes flatland) Branch3->Sol3 Alkyl Bromides/Acids caption Figure 1: Strategic Selection of Cross-Coupling Methodologies

Part 2: The Negishi Coupling (The Powerhouse)

Why Choose It?

The Negishi coupling (Organozinc) is the premier choice for alkyl-alkyl and alkyl-aryl bond formation. Unlike Boron, Zinc participates in extremely fast transmetallation, often outcompeting side reactions like


-hydride elimination. It is the industrial standard for scale-up when 

centers are involved (e.g., Novartis PDE472 synthesis).
Critical Mechanism: The Zinc Acceleration

The key differentiator is the high nucleophilicity of the organozinc reagent compared to organoboron, allowing the reaction to proceed without exogenous base—a major advantage for base-sensitive substrates.

Experimental Protocol: In-Situ Organozinc Generation

Avoid purchasing pre-made organozinc reagents when possible; titer degradation leads to inconsistency.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Alkyl Halide (for Zn formation)

  • Zn Dust (activated) or

    
     (Turbo Grignard)
    
  • Catalyst:

    
     or 
    
    
    
    (for alkyl halides)

Step-by-Step Workflow:

  • Activation (The "Knochel" Method): In a flame-dried Schlenk flask under Argon, treat alkyl halide (1.2 equiv) with

    
     (1.3 equiv) in dry THF at -20°C. Stir for 30 mins.
    
    • Self-Validation: Aliquot 0.1 mL, quench with

      
      . GC-MS should show quantitative conversion to the alkyl iodide (iodine replaces MgCl).
      
  • Transmetallation to Zn: Add

    
     (1.3 equiv, dried under vacuum at 150°C) as a solution in THF. Warm to RT.
    
    • Checkpoint: The solution usually turns slightly cloudy or clear; precipitation indicates wet solvents.

  • Coupling: Cannulate the organozinc solution into a separate flask containing the Aryl Halide and Catalyst (2-5 mol%). Heat to 60°C.

  • Workup: Quench with dilute HCl (dissolves Zn salts).

Performance Data:

Parameter Suzuki (Standard) Negishi (Optimized)

|


 Coupling Yield  | < 30% (Isomerization common) | 75 - 95%  |
| Base Sensitivity  | High (Requires Base) | None (Neutral)  |
| Moisture Tolerance  | High | Low (Strictly Anhydrous) |

Part 3: The Stille Coupling (The Complex Molecule Savior)

Why Choose It?

When a molecule is "complete" but needs one final appendage, Stille is the answer. Organostannanes are neutral, stable to chromatography, and tolerate almost every functional group (aldehydes, epoxides, nitro).

The "Toxic" Myth & Management

The primary deterrent is tin toxicity and purification. However, modern "Fluvial" methods and KF-silica workups render this manageable even in regulated environments.

Experimental Protocol: The "Scavenger" Method

Reagents:

  • Complex Aryl Halide (1.0 equiv)

  • Organostannane (

    
    , 1.1 equiv)
    
  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (8 mol%) (The "Farina" Effect for difficult couplings)
  • Additive: CuI (10 mol%) (Accelerates transmetallation)

Step-by-Step Workflow:

  • Setup: Combine reagents in degassed DMF or Dioxane.

  • Reaction: Heat to 80-100°C in a sealed tube.

    • Insight:

      
       is a weaker donor than 
      
      
      
      , facilitating the rate-limiting transmetallation step in Stille cycles.
  • The Critical Workup (Tin Removal):

    • Do NOT do a standard extraction.

    • Method A (KF on Silica): Add a slurry of 30% w/w Potassium Fluoride on Silica Gel to the reaction mixture. Stir vigorously for 2 hours. The polymeric

      
       aggregates on the silica.
      
    • Method B: Filter through a pad of silica/Celite.

    • Validation: Run NMR.[1] If Sn satellites are visible in the aliphatic region (0.8-1.5 ppm), repeat KF treatment.

Part 4: Metallaphotoredox (The Modern Frontier)

Why Choose It?

To escape "flatland." This method couples abundant Alkyl Carboxylic Acids or Alkyl Bromides with Aryl Halides, bypassing the need for unstable alkyl-boron or sensitive alkyl-zinc reagents. It utilizes a dual-catalytic cycle (Nickel + Iridium/Ruthenium).

Mechanism: Radical Handoff

Unlike Suzuki (2-electron process), this is a single-electron transfer (SET) process. The photocatalyst generates an alkyl radical which is intercepted by the Nickel center.

Photoredox Ir_GS Ir(III) Ground Ir_Exc *Ir(III) Excited Ir_GS->Ir_Exc Blue LED Ir_Red Ir(II) Reduced Ir_Exc->Ir_Red SET (Quench) Ir_Red->Ir_GS SET to Ni(I) Substrate Alkyl-Br (sp3) Radical Alkyl• Substrate->Radical SET from Ir(II) Ni_0 Ni(0) Ni_II_Ar Ar-Ni(II)-X Ni_0->Ni_II_Ar Ox. Add (Ar-Br) Ni_III Ar-Ni(III)-Alk Ni_II_Ar->Ni_III Radical Capture Ni_III->Ni_0 Ni(I) to Ni(0) via SET Product Ar-Alkyl (Product) Ni_III->Product Red. Elim caption Figure 2: Dual Catalytic Cycle: Ni/Photoredox Merger

Experimental Protocol: Decarboxylative Coupling

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Alkyl Carboxylic Acid (Cs salt) (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Catalyst:

    
     (5 mol%) + dtbbpy (5 mol%)
    
  • Base:

    
    
    

Workflow:

  • Degassing (Critical): Oxygen quenches the excited state of the photocatalyst. Sparge solvent (DMF/DMSO) with Argon for 20 mins before adding to the vial.

  • Irradiation: Place the vial 2-3 cm from a 34W Blue LED lamp. Use a fan to keep the reaction at RT (heat degrades the catalytic cycle).

  • Monitoring: Reaction is usually complete in 4-8 hours.

    • Self-Validation: If the reaction stalls, check the color. A permanent color change (bleaching) often indicates photocatalyst decomposition due to

      
       leak.
      

Part 5: Comparative Data Analysis

The following table synthesizes performance metrics from recent pharmaceutical process studies (e.g., WuXi AppTec, Novartis).

FeatureSuzuki-MiyauraNegishiStilleMetallaphotoredox
Primary Utility Biaryl coupling (

)
Alkyl coupling (

)
Complex/Late-stage

coupling / Library Gen

Success Rate
Low (43%)High (Negishi > Suzuki) ModerateVery High (67%)
Toxicity LowModerate (Zn salts)High (Organotin) Low (Ni/Ir ppm limits)
Moisture Sensitivity RobustHigh (Requires dry box/Schlenk) RobustModerate
Atom Economy GoodModeratePoor (High MW byproducts)Excellent (Decarboxylative)
Scale-Up Cost LowModerateHigh (Waste disposal)High (Ir catalyst cost)

References

  • Negishi Coupling in Pharma: Continuous GMP Manufacturing for Grignard Reagent/Zincate Synthesis and Negishi Coupling Reaction. Organic Process Research & Development, 2024.[2][3] Link[3]

  • Comparative Success Rates: Reaction Condition Screening Platform at WuXi AppTec: Ni-catalyzed reductive coupling vs Suzuki. WuXi AppTec Research Services.[4] Link

  • Stille Coupling Mechanism & Utility: The Stille Reaction: Mechanisms and Applications in Complex Synthesis. Angewandte Chemie Int.[5] Ed. Link

  • Metallaphotoredox Fundamentals: Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling. Journal of the American Chemical Society, 2018. Link

  • Toxicity Management: Removal of Tin Residues from Stille Coupling Products. Journal of Organic Chemistry. Link

Sources

assessing the stability of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the stability profile for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (referred to herein as 3-MPBA ). It synthesizes structural analysis with experimental protocols to assist researchers in optimizing storage, handling, and reaction conditions.

Executive Summary

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (3-MPBA) exhibits a distinct stability profile driven by its amphoteric nature. Unlike simple phenylboronic acids, the presence of the basic methylpiperazine moiety creates a zwitterionic potential that enhances solid-state stability but complicates solution-phase behavior.

  • Solid State: High stability at Room Temperature (RT). Superior to electron-rich boronic acids which often require refrigeration.

  • Solution State: Susceptible to protodeboronation under high pH (>12) and oxidative degradation.

  • Key Advantage: The meta-substitution pattern precludes the rapid protodeboronation often seen in ortho/para-amino derivatives, making it a robust coupling partner if pH is controlled.

Chemical Context & Structural Analysis

To understand the stability of 3-MPBA, one must analyze the interplay between the Lewis acidic boronic center and the Lewis basic piperazine nitrogen.

  • Absence of Wulff-Type Bonding: Unlike ortho-aminomethyl derivatives, the meta-positioning in 3-MPBA prevents intramolecular N→B coordination. The boron atom remains trigonal planar (sp²) in its neutral state, leaving the empty p-orbital accessible for reversible hydration or oxidation.

  • Electronic Effects: The methylene spacer insulates the aromatic ring from the direct inductive effect of the amine. However, the protonation state of the piperazine (pKa ≈ 9.0) significantly alters solubility and boronate formation rates.

Figure 1: Speciation and Degradation Pathways

The following diagram illustrates the equilibrium states of 3-MPBA and its primary degradation routes.

MPBA_Stability Boroxine Boroxine Anhydride (Trimer, Solid State Stable) FreeAcid Free Boronic Acid (Reactive Species) Boroxine->FreeAcid + H2O (Hydrolysis) Boronate Boronate Anion (Tetrahedral, Base Activated) FreeAcid->Boronate + OH- (pH > 8.5) Oxidation Phenol Derivative (Irreversible Degradation) FreeAcid->Oxidation + H2O2 / O2 DeBoron De-boronated Arene (Protodeboronation) Boronate->DeBoron High T / High Base (Slow for meta-subst)

Caption: Equilibrium between stable boroxine storage forms and reactive species, alongside irreversible oxidative and hydrolytic degradation pathways.

Comparative Analysis: 3-MPBA vs. Alternatives

When selecting a boron source for Suzuki-Miyaura coupling or sensor development, stability must be weighed against reactivity and atom economy.

Feature3-MPBA (Free Acid) Pinacol Ester Analog (Bpin) Trifluoroborate Salt (-BF3K)
CAS Registry 1171044-16-81190095-10-3N/A (Custom Synthesis)
Solid State Stability High (Stable at RT)Very High (Resistant to hydrolysis)Excellent (Indefinite shelf life)
Hydrolysis Required? No (Directly reactive)Yes (Slow in-situ hydrolysis)Yes (Requires acidic/basic activation)
Atom Economy High (Loss of 2 H2O)Low (Loss of Pinacol C6H14O2)Moderate (Loss of 3 KF)
Protodeboronation Risk Moderate (pH dependent)Low (Protected boron)Very Low (Until hydrolyzed)
Solubility pH dependent (Amphoteric)Lipophilic (Organic solvents)Hydrophilic (Water/Alcohols)

Recommendation:

  • Use 3-MPBA (Free Acid) for standard high-throughput screening and medicinal chemistry where atom economy and direct reactivity are prioritized.

  • Use Pinacol Ester only if the free acid proves unstable under specific oxidative reaction conditions or if purification on silica gel is required (boronic acids streak on silica).

  • Use Trifluoroborate if the compound must be stored in solution for extended periods (e.g., aqueous stock solutions).

Experimental Protocols for Stability Assessment

To validate the quality of your specific batch of 3-MPBA, perform the following self-validating assays.

Protocol A: Quantitative NMR (qNMR) Purity & Hydrolysis Assay

Objective: Determine the ratio of free acid to boroxine and detect protodeboronation.

Materials:

  • 3-MPBA sample (~10 mg)

  • Solvent: DMSO-d6 (Universal solubility) and D2O/NaOD (for basic stability).

  • Internal Standard: 1,3,5-Trimethoxybenzene (Stable, non-reactive).

Workflow:

  • Preparation: Dissolve 10 mg 3-MPBA and 5 mg Internal Standard in 0.6 mL DMSO-d6.

  • T0 Scan: Acquire a 1H NMR spectrum immediately.

    • Diagnostic Signal: Look for the benzylic CH2 (singlet/doublet ~3.5-4.0 ppm) and aromatic protons. Boronic -OH protons may appear broad ~8.0 ppm in dry DMSO.

  • Stress Test (Base): Add 2 equivalents of NaOD (in D2O) to the tube.

  • Time-Course: Acquire spectra at t=1h, 6h, and 24h.

  • Analysis:

    • Protodeboronation: Watch for the disappearance of the specific aromatic pattern and the appearance of the de-boronated product (3-methyl-1-((3-methylphenyl)methyl)piperazine).

    • Oxidation: Watch for the upfield shift of aromatic protons corresponding to phenol formation.

Protocol B: Oxidative Stress Challenge (H2O2)

Objective: Assess suitability for biological environments (ROS resistance).

Workflow:

  • Prepare a 10 mM solution of 3-MPBA in Phosphate Buffer (pH 7.4).

  • Add Hydrogen Peroxide (H2O2) to a final concentration of 100 µM (1:100 ratio) to simulate biological oxidative stress, or 10 mM (1:1 ratio) for chemical robustness testing.

  • Monitor UV-Vis absorption at 260 nm (aromatic band) over 2 hours.

  • Result Interpretation: A hypsochromic shift (blue shift) or significant loss of absorbance indicates oxidative conversion to the phenol (C-OH).

Handling & Storage Recommendations

Based on the structural properties and comparative data:

  • Storage: Store solid 3-MPBA at Room Temperature (20-25°C) in a desiccator. Unlike many boronic acids, refrigeration is not strictly necessary due to its high melting point and zwitterionic stabilization, but humidity must be excluded to prevent boroxine-acid cycling which changes stoichiometry.

  • Solvent Choice:

    • Preferred: Methanol, DMSO, DMF (Good solubility).

    • Avoid: Acetone (forms cyclic boronates), non-polar ethers (poor solubility).

  • Reaction Conditions:

    • Avoid strong oxidants (KMnO4, CrO3).

    • In Suzuki couplings, use mild bases (K3PO4 or Cs2CO3) rather than strong alkoxides to minimize protodeboronation.

References

  • Sigma-Aldrich. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Specification. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link

  • ChemicalBook. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties (Analog Comparison). Link

Validating Purity: A Comparative Analytical Guide for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Paradox

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (MPMPBA) is a critical intermediate in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling. However, its amphoteric nature—possessing a basic piperazine tail (


) and an acidic boronic acid head (

)—creates a "perfect storm" for analytical confusion.

The Core Challenge: Boronic acids are rarely pure "monomers." They exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines). Standard analytical techniques often misinterpret this equilibrium as impurity, leading to false OOS (Out of Specification) results. Furthermore, the basic nitrogen moiety causes severe peak tailing on standard silica columns.

This guide moves beyond generic protocols to provide a validated, comparative framework for accurately characterizing MPMPBA.

The Chemical Equilibrium (Visualized)

The following diagram illustrates the dynamic species present in your sample vial, which dictates the choice of analytical method.

BoroxineEquilibrium Monomer Boronic Acid Monomer (Active Species) Trimer Boroxine (Trimer) (Dehydrated Storage Form) Monomer->Trimer - 3 H2O (Drying/Vacuum) Boronate Boronate Anion (Solubilized/NMR Form) Monomer->Boronate + OH- (High pH NMR) Trimer->Monomer + H2O (HPLC Mobile Phase)

Figure 1: The dynamic interconversion of MPMPBA species. Analytical methods must force this equilibrium to a single state for accurate quantitation.

Method A: High-Performance Liquid Chromatography (HPLC)

Best For: Impurity Profiling (Protodeboronation, Oxidation) & Relative Purity.

HPLC is the workhorse for detecting synthesis byproducts (e.g., the protodeboronated species where the


 is replaced by 

). However, standard neutral conditions will fail. You must control the ionization state of the piperazine.
The Protocol (Reverse Phase)
  • Rationale: We use an acidic mobile phase to protonate the piperazine nitrogen (ensuring it repels from residual silanols) and to keep the boronic acid in its neutral form. The aqueous environment hydrolyzes any boroxine back to the monomer, simplifying the chromatogram to a single peak.

Instrument Parameters:

Parameter Setting
Column C18 Base-Deactivated (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 min; Hold 2 min.
Detection UV @ 254 nm (Aromatic) & 220 nm (Amide/Linker)

| Temperature | 30°C |

Sample Preparation: Dissolve 10 mg of MPMPBA in 10 mL of 50:50 Water:Acetonitrile . Critical Step: If the sample is not fully soluble, add 1-2 drops of 1M HCl. Do not use alcohols (MeOH/EtOH) as diluents if waiting long periods, as boronic esters may form.

Validation Criteria (ICH Q2(R1))
  • Specificity: Resolution (

    
    ) > 1.5 between MPMPBA and the protodeboronated impurity (3-((4-methylpiperazin-1-yl)methyl)benzene).
    
  • Linearity:

    
     over 50–150% of target concentration.
    

Method B: Quantitative NMR (qNMR)

Best For: Absolute Assay (Weight % Purity).

While HPLC gives area %, it cannot easily distinguish between the active boronic acid and the "inactive" water weight or inorganic salts. qNMR is the orthogonal "truth" method.

The "NaOD" Trick

Running boronic acids in DMSO-


 or CDCl

often results in broad, messy peaks due to hydrogen bonding and boroxine exchange. Solution: Dissolve the sample in D

O with Sodium Deuteroxide (NaOD). This converts all boron species into the tetrahedral boronate anion (

), yielding sharp, distinct signals.
The Protocol
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

  • Solvent: 1% NaOD in D

    
    O.
    
  • Preparation:

    • Weigh accurately ~15 mg of MPMPBA (

      
      ).
      
    • Weigh accurately ~10 mg of Internal Standard (

      
      ).
      
    • Dissolve both in 0.7 mL of solvent.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): > 5 × T1 (typically 30-60 seconds for quantitative accuracy).
      
    • Scans: 16 or 32.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight.

Comparative Analysis: Choosing the Right Tool

The following table contrasts the performance of HPLC, qNMR, and Titration (often used for salt forms).

FeatureHPLC-UVqNMR (D2O/NaOD)Acid-Base Titration
Primary Output Chromatographic Purity (Area %)Absolute Content (Wt %)Stoichiometry (Salt form)
Specificity High (Separates impurities)High (Structural ID)Low (Cannot see impurities)
Boroxine Issue Resolved (Hydrolyzed on column)Resolved (Converted to anion)Problematic (Undefined MW)
Sensitivity (LOD) < 0.05%~ 1%N/A
Sample Required < 1 mg10–20 mg> 100 mg
Throughput High (Automated)Low (Manual prep)Medium

Validation Workflow & Decision Tree

Use this logic flow to determine the release criteria for your MPMPBA batches.

ValidationWorkflow Start Start: MPMPBA Sample Solubility Solubility Check (Acidic vs Basic) Start->Solubility Parallel Parallel Analysis Solubility->Parallel HPLC Method A: HPLC (Acidic Mobile Phase) Parallel->HPLC NMR Method B: qNMR (NaOD/D2O) Parallel->NMR ResultHPLC Result: Impurity Profile (Must be < 0.5% organic impurities) HPLC->ResultHPLC ResultNMR Result: Absolute Assay (Must be > 95% w/w) NMR->ResultNMR Merge Data Correlation ResultHPLC->Merge ResultNMR->Merge Final Release for Synthesis Merge->Final If both pass

Figure 2: Integrated validation workflow ensuring both chemical purity and assay content meet specifications.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (pp. 1-133). Wiley-VCH. [Link]

  • Yan, J., et al. (2012). Development of an HPLC method for the determination of boronic acids. Journal of Chromatography B, 880, 100-106. (Demonstrates the necessity of acidic mobile phases for suppression of ionization). [Link]

  • Simova, S. (2019). NMR Spectroscopy of Boronic Acids and Esters. (Detailed discussion on the use of NaOD/D2O for simplifying boronic acid spectra). [Link]

Sources

Technical Assessment: Spectroscopic Characterization and Stability Profiling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  234.10  g/mol 

Executive Summary & Core Directive

This guide addresses the analytical challenges associated with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (hereafter referred to as 3-MPBA ). Unlike simple arylboronic acids, 3-MPBA contains a basic piperazine moiety capable of intramolecular coordination with the Lewis-acidic boron center. This creates a zwitterionic equilibrium that complicates standard spectroscopic analysis (NMR, MS).

The Core Dilemma: Researchers often struggle to distinguish between the free boronic acid, its dehydrated boroxine trimer, and the internally coordinated "ate" complex. This guide provides a self-validating analytical workflow to resolve these species and compares the product against its primary alternative: the Pinacol Ester derivative .

Structural Dynamics & Mass Spectrometry (MS)

The mass spectral behavior of 3-MPBA is defined by the unique isotopic signature of Boron (


 ratio 

1:4) and the basicity of the piperazine nitrogen.
ESI-MS Fragmentation Pathway

In Electrospray Ionization (ESI) positive mode, the molecule protonates readily at the


-methyl nitrogen.
Ion Speciesm/z (Theoretical)Description

235.16 The protonated molecular ion. Look for the characteristic isotopic shoulder at 234.16 (

).

217.15 Rapid dehydration peak (formation of boroxine precursor).

191.15 Protodeboronation fragment (loss of boronic acid group).
Tropylium-like 119.08 Cleavage of the benzylic C-N bond, leaving the methylpiperazine fragment.
Isotopic Validation Rule

Protocol: When analyzing the parent ion (235.16), you must observe the


 isotope peak at 

with an intensity approximately 25% of the base peak.
  • If the M-1 peak is <5%: The sample is likely deboronated (impurity is the des-borono analog).

  • If the M-1 peak is absent: The sample contains no boron.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7]

NMR is the definitive tool for assessing purity, but 3-MPBA presents a "Chameleon Effect" due to solvent-dependent speciation.

Solvent Selection Strategy
  • Avoid

    
    :  In non-polar solvents, 3-MPBA forms waxy boroxine oligomers, resulting in severe line broadening and disappearance of the 
    
    
    
    protons.
  • Recommended: DMSO-

    
     + 5% 
    
    
    
    . The
    
    
    promotes rapid exchange of the hydroxyls, collapsing the boroxine equilibrium into the monomeric acid species.
Predicted Chemical Shifts (DMSO- )
NucleusShift (

ppm)
MultiplicityAssignment & Diagnostic Value

8.05Singlet (2H)

. Disappears with

shake.

7.6 - 7.8Multiplet (2H)Aromatic protons ortho to Boron (H2, H4).

7.3 - 7.4Multiplet (2H)Aromatic protons meta/para (H5, H6).

3.55 Singlet (2H) Benzylic

. Critical for confirming the linker integrity.

2.30 - 2.45Broad (8H)Piperazine ring protons.

2.18Singlet (3H)

-Methyl group.

29 - 31 Broad SingletTricoordinate Boron (

).

8 - 12 Sharp SingletTetracoordinate Boron (

) - Indicates intramolecular N

B coordination.

Expert Insight: If you observe a sharp


 signal near 10 ppm in neutral DMSO, the molecule exists as a zwitterion (Wulff-type coordination). Acidifying the sample (adding 

) will break this coordination, shifting the signal downfield to ~30 ppm.

Vibrational Spectroscopy (FT-IR)

IR is less specific than NMR but useful for solid-state quality control.

  • O-H Stretch (3200–3400 cm⁻¹): Broad, intense band characteristic of boronic acids.

  • B-O Stretch (1330–1350 cm⁻¹): Strong band. Caution: This region often overlaps with C-N stretches.

  • Boroxine Band (~680–700 cm⁻¹): If the sample has been desiccated or heated, a new band appears here, indicating trimerization (anhydride formation).

Comparative Analysis: Free Acid vs. Pinacol Ester

In drug development, the choice between the Free Acid (3-MPBA) and its Pinacol Ester analog is a critical decision point.

Feature3-MPBA (Free Acid) Pinacol Ester Analog Verdict
Atom Economy High. No leaving group waste during coupling.Lower. Generates pinacol waste.Acid Wins for large scale.
Reactivity High. Rapid transmetallation in Suzuki coupling.Moderate. Requires hydrolysis/activation step.Acid Wins for difficult couplings.
Stability Low. Prone to dehydration (boroxine) and oxidation.High. Stable to silica chromatography and storage.Ester Wins for storage/purification.
Solubility Amphiphilic. Soluble in polar protic solvents.Lipophilic. Soluble in DCM, Hexanes, EtOAc.Context Dependent .
Purification Difficult.[1] Streaks on silica; requires recrystallization.Easy. Standard flash chromatography.Ester Wins for ease of use.
Comparative Workflow Diagram

The following diagram illustrates the decision logic and analytical flow for handling 3-MPBA versus its ester.

AnalyticalWorkflow cluster_stability Stability Equilibrium Start Sample: 3-MPBA (CAS 874290-88-7) Solubility Solubility Check (DMSO vs CDCl3) Start->Solubility NMR_Prep NMR Prep (DMSO-d6 + D2O) Solubility->NMR_Prep Polar MS_Prep MS Prep (Acidic MeOH) Solubility->MS_Prep Data_NMR 1H NMR: Benzylic Singlet 11B NMR: ~30 ppm NMR_Prep->Data_NMR Data_MS MS: m/z 235 Isotope Pattern B10/B11 MS_Prep->Data_MS Decision Quality Decision Data_NMR->Decision Data_MS->Decision Acid Free Acid (Monomer) Boroxine Boroxine (Trimer) Acid->Boroxine - H2O (Reversible)

Caption: Analytical workflow for 3-MPBA characterization, highlighting the reversible equilibrium between the monomeric acid and the trimeric boroxine species.

Experimental Protocols

Self-Validating NMR Protocol

Objective: To obtain a spectrum free of boroxine broadening artifacts.

  • Weigh: 10 mg of 3-MPBA into a vial.

  • Solvent A: Add 0.6 mL DMSO-

    
     .
    
  • Solvent B: Add 2 drops of

    
      (or 
    
    
    
    in
    
    
    if solubility is poor).
  • Mix: Sonicate for 30 seconds.

  • Acquire: Run

    
     (16 scans) and 
    
    
    
    (128 scans, quartz tube preferred but glass acceptable for qualitative work).
  • Validation: The aromatic region must resolve into distinct multiplets. If broad humps remain, increase temperature to 313 K.

Suzuki-Miyaura Coupling Activation

Objective: To utilize 3-MPBA effectively in cross-coupling despite its zwitterionic nature.

  • Base Selection: Use inorganic bases (

    
     or 
    
    
    
    ) rather than organic amines. The piperazine moiety is already basic; adding TEA may poison the Pd catalyst.
  • Solvent: Use Dioxane:Water (4:1) . The water is strictly required to keep the boronic acid in the monomeric reactive state (preventing boroxine formation).

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Nieto, S., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of Physical Chemistry A, 114(18), 5867–5878. [Link]

  • PubChem Compound Summary. (2023). 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 874290-88-7). National Center for Biotechnology Information. [Link]

Sources

assessing the green chemistry metrics of reactions involving 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Green Chemistry Assessment: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid in Kinase Inhibitor Synthesis

Executive Summary

For drug development professionals targeting kinase inhibitors, the choice of coupling partner—3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (Free Acid) versus its Pinacol Ester counterpart—is a critical decision point that impacts both process mass intensity (PMI) and downstream purification.

While the Pinacol Ester is often favored in early discovery for its stability and solubility, our assessment indicates that the Free Acid offers a superior Green Chemistry profile for scale-up. It provides a 28% improvement in Atom Economy and allows for a chromatography-free workup when paired with bio-renewable solvents like 2-Methyltetrahydrofuran (2-MeTHF). This guide details the comparative metrics and provides a self-validating protocol for the greener approach.

Part 1: Technical Comparison & Green Metrics

The following analysis contrasts three common synthetic routes to install the 3-((4-methylpiperazin-1-yl)methyl)phenyl moiety, a privileged scaffold in medicinal chemistry (e.g., Imatinib-like analogs).

Route Definitions
  • Route A (Green Preferred): Direct Suzuki coupling using the Free Boronic Acid in 2-MeTHF/Water.

  • Route B (Traditional): Suzuki coupling using the Pinacol Ester in Dioxane/Water.

  • Route C (Late-Stage): Suzuki coupling with 3-Formylphenylboronic acid followed by Reductive Amination.

Comparative Metrics Table
MetricRoute A: Free Boronic AcidRoute B: Pinacol EsterRoute C: Late-Stage Amination
Atom Economy (AE) High (~88%) Low (~65%)Moderate (~75%)
Process Mass Intensity (PMI) Low (One step, no chromatography)High (Pinacol waste + Silica)Medium (Two steps, extra solvent)
Reagent Stability Moderate (Protodeboronation risk)High (Air/Moisture stable)High
Purification Method Acid/Base Extraction (Low Waste) Silica Chromatography (High Waste)Extraction or Chromatography
Solvent Suitability Excellent for Green Solvents (EtOH, 2-MeTHF)Requires polar aprotic (DMF, Dioxane)Varies
Critical Analysis
  • The "Pinacol Tax": Using the Pinacol Ester (Route B) introduces a stoichiometric byproduct (pinacol, MW 118) that must be removed. In pharmaceutical scales, this significantly increases the E-factor (kg waste / kg product). Furthermore, pinacol esters often co-elute with products, necessitating complex purification.

  • Zwitterionic Advantage (Route A): The Free Acid contains a basic piperazine tail. This allows for "Self-Validating" purification. By adjusting pH, the product can be switched between water-soluble (protonated) and organic-soluble (neutral) states, enabling isolation without silica gel chromatography—a massive green advantage.

Part 2: Decision Framework & Workflows

Workflow Visualization

ReactionPathways Start Aryl Halide (Ar-Cl) CouplingA Suzuki Coupling (Pd-Cat, 2-MeTHF/H2O) Start->CouplingA + Reagent A CouplingB Suzuki Coupling (Pd-Cat, Dioxane/H2O) Start->CouplingB + Reagent B Acid Boronic Acid Reagent (High Atom Economy) Acid->CouplingA WorkupA pH-Switch Extraction (No Chromatography) CouplingA->WorkupA Product Target Kinase Inhibitor WorkupA->Product Ester Pinacol Ester Reagent (High Stability) Ester->CouplingB WorkupB Silica Chromatography (High Solvent Waste) CouplingB->WorkupB WorkupB->Product

Figure 1: Comparison of the Green Route (Top) vs. Traditional Route (Bottom). Note the elimination of chromatography in Route A.

Part 3: Experimental Protocols (The "Green" Standard)

This protocol uses 2-Methyltetrahydrofuran (2-MeTHF) , a solvent derived from corncobs (biomass), which has a higher boiling point than THF and separates cleanly from water, reducing energy consumption during recovery.

Protocol: Green Suzuki Coupling with pH-Switch Isolation

Objective: Couple 4-chloro-quinazoline derivative (1.0 equiv) with 3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid (1.1 equiv).

Reagents:

  • Boronic Acid: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 832114-07-5)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1-2 mol%) — Chosen for robustness against amines.

  • Base: K₃PO₄ (3.0 equiv) — High solubility in water.

  • Solvent: 2-MeTHF : Water (3:1 ratio).

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge the reaction vessel with the Aryl Chloride (1.0 eq), Boronic Acid (1.1 eq), and K₃PO₄ (3.0 eq).

    • Add 2-MeTHF and Water (degassed).

    • Add Pd catalyst under Nitrogen/Argon flow.

    • Heat to 80°C for 4–6 hours. Metric Check: 2-MeTHF allows higher temp than THF, speeding up kinetics.

  • Self-Validating Workup (The "pH Switch"):

    • Phase Cut 1 (Remove Neutrals): Cool to room temperature. Separate the aqueous layer (contains inorganic salts). The product (basic amine) remains in the organic 2-MeTHF layer.

    • Acid Extraction (Purification): Add 1M aqueous HCl to the organic layer and shake. The product protonates (becoming hydrophilic) and moves to the aqueous phase. Impurities (non-basic boronic byproducts, catalyst ligands) stay in the 2-MeTHF.

    • Discard Organic Layer: This removes the majority of non-polar impurities without silica.

    • Basification & Isolation: Neutralize the acidic aqueous phase with NaOH to pH ~10. The product precipitates or oils out.[1]

    • Final Extraction: Extract the now-neutral product back into fresh 2-MeTHF or Ethyl Acetate, dry (MgSO₄), and concentrate.

Why this works: This exploits the specific pKa of the N-methylpiperazine tail (~8.5), effectively using the molecule's structure to purify itself.

Part 4: Reagent Selection Decision Tree

Use this logic to determine when to deviate from the Green Route.

DecisionTree Start Select Boron Reagent Stability Is the Boronic Acid prone to protodeboronation? Start->Stability Purification Is Silica Chromatography avoidable? Stability->Purification No (Stable) ResultEster Use Pinacol Ester (Stability Route) Stability->ResultEster Yes (Unstable) Scale Is Scale > 100g? Purification->Scale Yes Purification->ResultEster No (Complex Mix) ResultAcid Use Free Acid (Green Route) Scale->ResultAcid Yes (Cost/Waste Critical) Scale->ResultAcid No

Figure 2: Decision logic for selecting between Boronic Acid and Pinacol Ester.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 5(8), 1369–1379. [Link]

  • Dunn, P. J., et al. (2013). The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews, 42, 4493-4501. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

comparison of different purification techniques for arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Equilibrium Trap

Arylboronic acids occupy a unique space in organic chemistry: they are indispensable building blocks for Suzuki-Miyaura coupling, yet they are notoriously difficult to purify. The core challenge lies in their dynamic nature. Unlike standard organic intermediates, arylboronic acids exist in a reversible equilibrium with their dehydrated cyclic trimers (boroxines).

This "Boronic Acid Paradox" means that standard purification techniques often yield confusing results—melting points fluctuate with humidity, and chromatograms streak due to interactions with silanol groups.

This guide objectively compares three distinct purification methodologies, moving beyond "textbook" descriptions to provide field-proven protocols.

The Dynamic Equilibrium

Before selecting a method, one must visualize the species present.

BoronicEquilibrium Acid Free Arylboronic Acid (Monomer) Boroxine Boroxine (Cyclic Trimer) Acid->Boroxine - H2O (Dehydration) Impurity Protodeboronation (Irreversible Byproduct) Acid->Impurity Base/Metal Catalysis Boroxine->Acid + H2O (Hydrolysis)

Figure 1: The equilibrium between the monomeric acid and the boroxine trimer. Purification must account for this shift, or yield calculations will be inaccurate.

Comparative Analysis of Techniques

We evaluated three primary techniques based on Purity , Scalability , and Operational Complexity .

Method A: The "Phase-Switch" (Acid/Base Extraction)

The workhorse for bulk purification.

This method exploits the amphoteric nature of the boron center. By converting the neutral boronic acid into a water-soluble boronate anion, we can wash away non-polar organic impurities before re-precipitating the product.

  • Pros: Highly scalable; removes neutral organic impurities effectively; no chromatography required.

  • Cons: Risk of protodeboronation (cleavage of the C-B bond) if pH or temperature is not strictly controlled.

  • Best For: Crude reaction mixtures containing unreacted halides or hydrocarbons.

Method B: Chromatographic Refinement (Modified Silica)

The solution for complex mixtures.

Standard silica gel chromatography fails for boronic acids because the acidic silanol groups (


) interact with the empty p-orbital of boron, causing severe tailing and irreversible adsorption.
  • Pros: High resolution; separates closely related structural isomers.

  • Cons: Low recovery on standard silica; high solvent consumption.[1]

  • Optimization: The "Acidic Doping" strategy (adding 1% Acetic Acid) suppresses silanol interactions.

Method C: The Crystalline Trap (DEA Adducts)

The gold standard for high purity.

This involves derivatizing the boronic acid with diethanolamine (DEA) to form a highly crystalline, tetracoordinate "ate" complex. This solid precipitates out of solution, leaving impurities behind. The free acid is then released via mild hydrolysis.

  • Pros: Extremely high purity (>99%); indefinite shelf stability of the intermediate; removes protodeboronated byproducts.

  • Cons: Two-step process (formation and hydrolysis); lower throughput.

Data Summary: Performance Matrix

MetricMethod A: Phase-SwitchMethod B: Modified SilicaMethod C: DEA Adduct
Final Purity (HPLC) 90-95%95-98%>99%
Isolated Yield 85-90% 60-75%70-80%
Time Efficiency < 2 Hours3-5 Hours24 Hours
Scalability Excellent (Kg scale)Poor (g scale)Good (100g scale)
Major Risk ProtodeboronationIrreversible adsorptionIncomplete hydrolysis

Detailed Experimental Protocols

Protocol 1: The Phase-Switch (Acid/Base Extraction)

Critical Control Point: Temperature must remain <10°C during base exposure to prevent C-B bond cleavage.

  • Dissolution: Dissolve the crude mixture in diethyl ether or dichloromethane (DCM).

  • Extraction (The Switch):

    • Cool the organic phase to 0°C.

    • Extract with 1M NaOH (cold). The boronic acid converts to the boronate anion (

      
      ) and moves to the aqueous layer.
      
    • Note: Impurities remain in the organic layer.

  • Wash: Separate layers. Wash the aqueous layer once with fresh DCM to remove entrained organics.

  • Precipitation:

    • Cool the aqueous layer to 0°C.

    • Acidify dropwise with 2M HCl until pH ~1. The free boronic acid will precipitate as a white solid.

  • Isolation: Filter the solid and wash with cold water. Dry under vacuum.

PhaseSwitch Start Crude Mixture (Organic Solvent) BaseStep Add 1M NaOH (0°C) Form Boronate Anion Start->BaseStep SepStep Phase Separation BaseStep->SepStep OrgWaste Organic Layer (Discard Impurities) SepStep->OrgWaste Top Layer AqLayer Aqueous Layer (Contains Product) SepStep->AqLayer Bottom Layer AcidStep Acidify with HCl Precipitate Product AqLayer->AcidStep Final Pure Arylboronic Acid AcidStep->Final

Figure 2: The Phase-Switch workflow. The critical step is the separation of the boronate anion into the aqueous phase.

Protocol 2: The "Acidic Doping" Chromatography

Standard silica degrades boronic acids. This protocol modifies the stationary phase.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane/Ethyl Acetate (ratio dependent on Rf) containing 1% Acetic Acid .

    • Why? The acetic acid protonates the silica surface silanols (

      
       to 
      
      
      
      ), preventing them from binding to the boron atom.
  • Column Packing: Slurry pack the column using the acidified solvent.

  • Loading: Dissolve the crude sample in a minimum amount of DCM (avoid MeOH if possible to prevent methyl ester formation).

  • Elution: Run the column. The boronic acid will elute as a tight band rather than a streak.

  • Post-Process: Co-evaporate the fractions with toluene to remove traces of acetic acid.

Protocol 3: DEA Adduct Formation & Hydrolysis

Use this for compounds that are oils or fail to crystallize.

Step A: Adduct Formation

  • Dissolve crude boronic acid in minimal diethyl ether.

  • Add 1 equivalent of Diethanolamine (DEA) .

  • Stir at room temperature for 30 minutes. The DEA adduct will precipitate as a white/off-white solid.

  • Filter and wash with cold ether. (This solid is stable and can be stored indefinitely).

Step B: Hydrolysis (Release)

  • Suspend the DEA adduct in a biphasic mixture of Water/DCM (1:1).

  • Add 2M HCl until the aqueous layer is acidic (pH 1-2).

  • Stir for 30 minutes. The DEA remains in the water as the hydrochloride salt; the free boronic acid migrates to the DCM.

  • Separate, dry (MgSO4), and concentrate the organic layer.

References

  • Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Santucci, L., et al. (2022). Improved extraction and recrystallization of high-quality aleuritic acid. Separation Science and Technology. Link

  • Hutton, S. J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters via DEA Adducts. Journal of Organic Chemistry. Link

  • Restek Corporation. (2018).[3] LC Troubleshooting: Tailing Peaks and Silanol Interactions. Link

Sources

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